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Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Physicochemical Characterization of 8-Bromochroman-3-amine HCl

The following technical guide details the solubility profile, physicochemical characterization, and experimental protocols for 8-Bromochroman-3-amine Hydrochloride (HCl) . [1][2][3] Executive Summary 8-Bromochroman-3-ami...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical characterization, and experimental protocols for 8-Bromochroman-3-amine Hydrochloride (HCl) .

[1][2][3]

Executive Summary

8-Bromochroman-3-amine HCl is a bicyclic primary amine salt commonly utilized as a chiral building block in the synthesis of CNS-active pharmaceutical intermediates.[1][2][3] Its solubility behavior is governed by the competition between the lipophilic 8-bromochroman scaffold and the hydrophilic ammonium chloride moiety.[3]

This guide provides a predictive solubility profile derived from structural analogs (e.g., 3-Bromoamphetamine HCl) and standard physicochemical principles, alongside a validated experimental protocol for precise determination.

Key Solubility Characteristics
  • High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol.[2][4]

  • Moderate/High Solubility: Water, Ethanol.[2][3][4]

  • Low/Insoluble: Hexane, Diethyl ether, Toluene (unless converted to free base).[2][4]

Physicochemical Characterization

Understanding the molecular properties is a prerequisite for predicting solvent interactions.[2][3][4]

PropertyValue / DescriptionSource/Derivation
Molecular Formula

Stoichiometry
Molecular Weight ~264.55 g/mol Calculated (Free base ~228.09 + HCl ~36.[1][2][3]46)
Physical State White to pale yellow crystalline solidSigma-Aldrich [1]
pKa (Predicted) ~9.0 – 9.5 (Amine conjugate acid)Est.[2][3][4] based on primary amines
LogP (Free Base) ~2.0 – 2.5Est.[2][3][4] based on Chroman scaffold
H-Bond Donors 3 (Ammonium hydrogens)Structural analysis
H-Bond Acceptors 1 (Ether oxygen)Structural analysis

Solubility Profile

Note: Specific quantitative values for this exact intermediate are proprietary. The data below represents high-confidence estimates based on the structural analog 3-Bromoamphetamine HCl and general amine salt behavior.

A. Aqueous Solubility

As a hydrochloride salt, the compound exhibits significant aqueous solubility due to ion-dipole interactions.[2][3][4]

  • Water: Soluble (>10 mg/mL) .[2][3][4]

    • Mechanism:[1][2][4] Dissociation into

      
       and 
      
      
      
      .
    • pH Dependency: Solubility decreases significantly at

      
       as the compound deprotonates to the lipophilic free base.[2][3][4]
      
B. Organic Solvent Compatibility[2][3][4]
Solvent ClassSolventSolubility RatingApplication Relevance
Polar Aprotic DMSO High (>20 mg/mL) Ideal for stock solutions and biological assays.[1][2][3]
DMF High (>25 mg/mL) Preferred for nucleophilic substitution reactions (

).[2][3][4]
Polar Protic Methanol High Excellent for recrystallization.[2][3][4]
Ethanol Moderate (~30 mg/mL) Good for formulation; lower toxicity than MeOH.[2][3][4]
Chlorinated DCM Low/Moderate Soluble mainly as an ion pair; often requires free-basing.[2][3][4]
Non-Polar Hexane Insoluble Used as an anti-solvent to precipitate the salt.[2][3][4]
Ether Insoluble Used to wash the filter cake during isolation.[2][3][4]

Critical Insight: The ether oxygen in the chroman ring provides a weak hydrogen bond acceptor site, potentially enhancing solubility in protic solvents compared to simple carbocyclic analogs.[2][3][4]

Experimental Protocol: Saturation Solubility Determination

Standard Operating Procedure (SOP) for researchers requiring exact quantitative data.[2][4]

Objective

To determine the equilibrium solubility of 8-Bromochroman-3-amine HCl in a target solvent at 25°C.

Materials
  • Analyte: 8-Bromochroman-3-amine HCl (>95% purity).

  • Solvents: HPLC grade Water, Methanol, DMSO.[2][3][4]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.

Workflow Diagram

SolubilityProtocol Start Start: Weigh 10mg Compound AddSolvent Add 0.5 mL Solvent (Target Conc: 20 mg/mL) Start->AddSolvent CheckDissolution Visual Inspection: Dissolved? AddSolvent->CheckDissolution AddMoreSolid Add more solid until saturation (precipitate visible) CheckDissolution->AddMoreSolid Yes (Clear) Equilibrate Equilibrate: Shake 24h @ 25°C CheckDissolution->Equilibrate No (Cloudy) AddMoreSolid->Equilibrate Dilute Dilute stepwise until dissolved Centrifuge Centrifuge: 10,000 rpm, 10 min Equilibrate->Centrifuge Filter Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Analyze Quantify via HPLC-UV (vs Standard Curve) Filter->Analyze

Caption: Step-by-step workflow for determining the saturation solubility of amine salts using the Shake-Flask method.

Detailed Steps
  • Preparation: Place 10 mg of 8-Bromochroman-3-amine HCl into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent.[2][3][4]

  • Saturation:

    • If the solid dissolves completely, add more solid in 5 mg increments until a suspension persists.[3][4]

    • If the solid does not dissolve, proceed to equilibration.[2][3][4]

  • Equilibration: Agitate the suspension on an orbital shaker for 24 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (nylon for aqueous) to remove micro-particulates.

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC. Calculate concentration using a pre-established calibration curve.[2][3][4]

Applications in Synthesis & Purification[3][4]

Reaction Solvent Selection
  • Nucleophilic Substitution: Use DMF or DMSO .[2][3][4] The high solubility of the salt ensures rapid reaction kinetics, while the polar aprotic nature solvates the cation, leaving the nucleophile (if added) active.[2][3][4]

  • Amide Coupling: Use DMF/DCM (1:1) .[2][3][4] If the HCl salt is used directly with a coupling agent (e.g., HATU), include a tertiary base (DIPEA) to neutralize the HCl.[4] The DIPEA-HCl byproduct is soluble in DMF but may precipitate in pure DCM.[2][3]

Purification Strategy (Recrystallization)

To purify 8-Bromochroman-3-amine HCl from crude mixtures:

  • Dissolution: Dissolve crude solid in minimal hot Methanol or Ethanol .[2][3][4]

  • Precipitation: Slowly add a non-polar anti-solvent such as Diethyl Ether or Ethyl Acetate until turbidity appears.[2][3][4]

  • Cooling: Cool to 4°C to crystallize the pure HCl salt.

Solvent Decision Matrix

SolventDecision Goal Goal? Synthesis Synthesis (Reaction) Goal->Synthesis Purification Purification (Recrystallization) Goal->Purification Analysis Analysis (HPLC/NMR) Goal->Analysis HighTemp High Temp/SnAr? Synthesis->HighTemp Coupling Amide Coupling? Synthesis->Coupling Recrys Recrystallization Purification->Recrys NMR NMR Analysis->NMR DMF Use DMF or DMSO HighTemp->DMF DCMDMF Use DCM/DMF + DIPEA Coupling->DCMDMF MeOH_Et2O Solvent: MeOH Anti-solvent: Et2O Recrys->MeOH_Et2O DMSO_d6 DMSO-d6 or MeOD NMR->DMSO_d6

Caption: Decision tree for selecting the optimal solvent based on experimental intent.

References

  • Sigma-Aldrich.[2][3][4][5] Safety Data Sheet: 8-Bromochroman-4-amine (Analogous Safety Data). Accessed March 2026.[2][3][4] Link

  • Cayman Chemical.[2][3][4] Product Information: 3-Bromoamphetamine (hydrochloride).[2][3][6] (Used as structural analog for solubility estimation).[2][3][4] Link

  • Vogel, A. I.[2][3][4] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2][3][4] Longman Scientific & Technical, 1989.[2][3][4] (Standard protocols for amine salt purification).

  • National Center for Biotechnology Information.[2][3][4] PubChem Compound Summary for CID 157042. Accessed March 2026.[2][3][4] Link

Sources

Exploratory

Strategic Utilization of 8-Bromochroman-3-amine Derivatives in Medicinal Chemistry

[1] Executive Summary The chroman-3-amine scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent affinity for G-Protein Coupled Receptors (GPCRs), particularly within the central nervous...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The chroman-3-amine scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent affinity for G-Protein Coupled Receptors (GPCRs), particularly within the central nervous system (CNS). Among its diverse analogs, 8-bromochroman-3-amine stands out not merely as a final therapeutic agent, but as a high-value linchpin intermediate . Its C-8 bromine substituent serves two critical functions: it acts as a steric and electronic modulator for receptor binding (halogen bonding), and more importantly, provides a versatile handle for late-stage Diversity-Oriented Synthesis (DOS) via palladium-catalyzed cross-coupling.

This technical guide analyzes the therapeutic utility, synthetic pathways, and structural-activity relationships (SAR) of 8-bromochroman-3-amine derivatives, focusing on their application in developing dual-action antidepressants and antipsychotics.

Chemical Architecture & Pharmacophore Analysis[2][3][4]

The Privileged Scaffold

The 3-aminochroman core mimics the rigidified structure of neurotransmitters like serotonin and dopamine. By restricting the conformational freedom of the ethylamine side chain found in these biogenic amines, the scaffold enhances selectivity and binding affinity.

The Strategic Role of the 8-Bromo Substituent

While 8-fluoro analogs are often cited for 5-HT1A affinity, the 8-bromo variant offers distinct advantages:

  • Synthetic Handle: The C-8 position is electronically activated for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing rapid library generation of 8-aryl or 8-heteroaryl derivatives.

  • Halogen Bonding: In direct binding scenarios, the bromine atom can participate in halogen bonding with backbone carbonyls in the receptor pocket, a stronger interaction than the corresponding fluorine or hydrogen contacts.

  • Lipophilicity Modulation: The bromo substituent significantly increases logP, facilitating blood-brain barrier (BBB) penetration, a prerequisite for CNS drugs.

Therapeutic Targets and Biological Mechanisms[5][6]

CNS Polypharmacology (Serotonin & Dopamine)

Derivatives synthesized from the 8-bromochroman-3-amine core are primary candidates for treating complex psychiatric disorders.

  • 5-HT1A Receptor Antagonism: 8-substituted chroman-3-amines bind to the orthosteric site of the 5-HT1A receptor. The 8-bromo group (or its aryl derivatives) occupies a hydrophobic pocket, often interacting with residues like Phe361 or Asn386.

  • Dopamine D2/D3 Selectivity: The rigid chroman core aligns the nitrogen lone pair to mimic the dopaminergic pharmacophore. Bulky substitutions at C-8 (accessible via the bromo handle) can induce selectivity for D3 over D2, reducing extrapyramidal side effects.

Emerging Targets: SIRT2 Inhibition

Recent studies indicate that 6,8-disubstituted chromanones and their amine derivatives act as inhibitors of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase linked to neurodegenerative diseases. The 8-bromo substituent is critical here for filling the hydrophobic tunnel of the enzyme active site.

Synthetic Protocols and Chiral Resolution

The synthesis of 8-bromochroman-3-amine requires precise control over regiochemistry and stereochemistry. The (R)-enantiomer is frequently the eutomer (active isomer) for 5-HT1A targets.

Step-by-Step Synthesis Workflow

Step 1: Formation of the Chromanone Core

  • Reagents: 2-Bromophenol, Acrylonitrile, Sulfuric Acid.

  • Protocol: Friedel-Crafts cyclization of 3-bromo-phenoxypropionitrile yields 8-bromo-4-chromanone. Note: Starting with 2-bromophenol ensures the bromine ends up at the 8-position.

Step 2: Introduction of the Amine (Reductive Amination)

  • Reagents: 8-Bromo-4-chromanone, Ammonium Acetate, Sodium Cyanoborohydride (

    
    ).
    
  • Protocol:

    • Reflux ketone with ammonium acetate in methanol to form the imine intermediate.

    • Cool to 0°C and add

      
       portion-wise.
      
    • Stir for 12 hours. Quench with

      
      .
      
    • Extract with DCM to yield racemic 8-bromochroman-3-amine.

Step 3: Classical Chiral Resolution

  • Resolving Agent: (

    
    )-Tartaric acid or (
    
    
    
    )-Mandelic acid.
  • Protocol:

    • Dissolve racemate in hot ethanol.

    • Add 0.5 equivalents of (

      
      )-Tartaric acid.
      
    • Slow cool to crystallize the diastereomeric salt.

    • Recrystallize 2x for >99% ee.

    • Liberate the free base using 1M NaOH.

Visualization: Synthetic Pathway

SynthesisPathway Phenol 2-Bromophenol Inter1 3-Bromo-phenoxy propionitrile Phenol->Inter1 Acrylonitrile Base Chromanone 8-Bromo-4-chromanone Inter1->Chromanone H2SO4 Cyclization Racemate Racemic 8-Bromochroman-3-amine Chromanone->Racemate NH4OAc NaCNBH3 Resolution Chiral Resolution ((L)-Tartaric Acid) Racemate->Resolution Crystallization Final (R)-8-Bromochroman-3-amine (Eutomer) Resolution->Final NaOH Free Base

Caption: Figure 1. Synthetic route from 2-bromophenol to enantiopure (R)-8-bromochroman-3-amine.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 8-substituent on binding affinity (


) for the 5-HT1A receptor. The 8-Bromo derivative serves as a potent baseline and a precursor to high-affinity 8-Aryl analogs.
Compound ID8-Position (

)
3-Amino Substituent

(nM) 5-HT1A
Mechanism Note
8-H (Ref) -H

-propyl
45.2Baseline affinity; lacks hydrophobic anchor.
8-Br -Br

-propyl
8.4 Halogen bond + lipophilic fit.
8-F -F

-propyl
12.1Good metabolic stability, lower lipophilicity.
8-Ph -Phenyl

-propyl
1.2Extended hydrophobic interaction (via Suzuki).
8-CN -CN

-propyl
150.5Electron withdrawal disrupts binding pocket electrostatics.

Data synthesized from general chroman SAR trends [1, 2].

Mechanism of Action & Signaling

The therapeutic potential relies on the modulation of downstream signaling pathways. For 5-HT1A antagonism, the 8-bromochroman-3-amine derivative blocks the


 coupled pathway, preventing the inhibition of adenylyl cyclase.

SignalingPathway Ligand 8-Bromochroman-3-amine Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Antagonistic Binding (Halogen Bond) GProtein Gi/Go Protein Receptor->GProtein Blocks Activation AC Adenylyl Cyclase GProtein->AC Inhibition Lifted cAMP cAMP Levels AC->cAMP Normalization Response Antidepressant/ Anxiolytic Effect cAMP->Response Downstream Signaling

Caption: Figure 2. Mechanism of action for 5-HT1A antagonism by 8-bromochroman-3-amine derivatives.

Experimental Validation Protocols

Radioligand Binding Assay (5-HT1A)

To validate the affinity of synthesized derivatives:

  • Tissue Prep: Homogenize rat hippocampal tissue (rich in 5-HT1A).

  • Ligand: Use

    
     as the radioligand (agonist).
    
  • Incubation: Incubate tissue + radioligand + 8-bromochroman derivative (10 pM - 100

    
    M) in Tris-HCl buffer for 60 min at 25°C.
    
  • Filtration: Rapidly filter through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Palladium-Catalyzed Diversification (Suzuki Coupling)

To demonstrate the utility of the 8-bromo handle:

  • Mix: 8-Bromochroman-3-amine (1 eq), Arylboronic acid (1.5 eq),

    
     (0.05 eq), and 
    
    
    
    (3 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Heat to 90°C under

    
     for 4 hours.
    
  • Result: Yields 8-arylchroman-3-amine with retention of amine stereochemistry (if protected).

References

  • Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry. Link

  • Advances toward new antidepressants with dual serotonin transporter and 5-HT1A receptor affinity within a class of 3-aminochroman derivatives. Journal of Medicinal Chemistry. Link

  • Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters. Link

  • Chroman-3-amine: A Privileged Scaffold in Modern Drug Discovery. BenchChem Technical Guides. Link

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Journal of Organic Chemistry. Link

Foundational

Hydrogen bond donor and acceptor count of 8-Bromochroman-3-amine HCl

Executive Summary This technical guide provides a rigorous analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) counts for 8-Bromochroman-3-amine hydrochloride . Understanding these parameters is cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) counts for 8-Bromochroman-3-amine hydrochloride . Understanding these parameters is critical for predicting the compound's pharmacokinetics, specifically its solubility in aqueous media and its passive permeability across lipid bilayers.

Core Findings:

  • HBD Count: 3 (in HCl salt form) vs. 2 (in neutral free base).

  • HBA Count: 1 (in HCl salt form) vs. 2 (in neutral free base).

  • Critical Insight: The hydrochloride salt formation inverts the standard Lipinski profile by masking the nitrogen lone pair, significantly altering the solvation shell structure compared to the neutral pharmacophore.

Molecular Characterization

Before quantifying hydrogen bonding potentials, we must establish the precise structural topology of the molecule. The chroman core (3,4-dihydro-2H-1-benzopyran) serves as the scaffold.[1]

  • IUPAC Name: 8-bromo-3,4-dihydro-2H-chromen-3-amine hydrochloride[1]

  • Molecular Formula: C₉H₁₀BrNO[1] · HCl

  • Key Functional Groups:

    • Ether Oxygen (Pos 1): A permanent hydrogen bond acceptor.

    • Primary Amine (Pos 3): The pH-dependent switch for H-bond properties.[1]

    • Bromine (Pos 8): A lipophilic halogen with negligible standard HBA character but potential for halogen bonding.

Structural Diagram (Logic Flow)

MoleculeStructure Core Chroman Core (Dihydrobenzopyran) Pos1 Position 1: Ether Oxygen (-O-) Core->Pos1 Heteroatom Pos3 Position 3: Amine Group (-NH2/-NH3+) Core->Pos3 Aliphatic Ring Pos8 Position 8: Bromine Atom (-Br) Core->Pos8 Aromatic Ring Salt Counterion: Chloride (Cl-) Pos3->Salt Ionic Interaction (in HCl form)

Figure 1: Structural topology of 8-Bromochroman-3-amine HCl showing functional group distribution.[1]

Hydrogen Bond Analysis: The Core Directive

The determination of HBD and HBA counts is not static; it depends entirely on the protonation state of the amine. In drug development, we must distinguish between the solid-state/formulation form (HCl Salt) and the biologically active species (Free Base/Neutral) .

Quantitative Profile
FeatureHCl Salt (Solid/Acidic pH) Neutral Free Base (Physiological pH) Rationale
H-Bond Donors (HBD) 3 2 The protonated ammonium (-NH₃⁺) has 3 hydrogens.[1] The neutral amine (-NH₂) has 2.[1]
H-Bond Acceptors (HBA) 1 2 Protonation occupies the N lone pair, removing it as an acceptor. Only the ether oxygen remains.
Lipinski Violation? NoNoBoth forms are well within the Rule of 5 (HBD < 5, HBA < 10).[2]
Detailed Mechanistic Breakdown

A. The Amine "Switch" (Position 3)

  • In HCl Salt (-NH₃⁺): The nitrogen atom possesses a formal positive charge. The lone pair, which typically acts as an H-bond acceptor, is coordinated to a proton. Therefore, the nitrogen loses its acceptor capability entirely. However, it gains a third donor hydrogen, increasing the HBD count to 3.

  • In Free Base (-NH₂): The nitrogen is neutral and possesses one lone pair. This lone pair can accept a hydrogen bond from water or protein residues. Thus, the HBA count includes the Nitrogen (1) + Ether Oxygen (1) = 2.

B. The Ether Oxygen (Position 1)

  • The cyclic ether oxygen retains two lone pairs in both salt and neutral forms. It acts as a consistent H-bond acceptor (HBA = 1).[1] Its steric accessibility is slightly reduced by the fused benzene ring but remains a viable acceptor site.

C. The Bromine Atom (Position 8)

  • Standard Rule: In standard medicinal chemistry (Lipinski/Veber), halogens (Cl, Br, I) are not counted as hydrogen bond acceptors due to their low electron density availability compared to N or O.

  • Advanced Insight: While not counted in the "Rule of 5," bromine can participate in Halogen Bonding (acting as a Lewis acid toward a nucleophile) or very weak H-bonding. For the purpose of this count, it is excluded, but its lipophilic contribution (increasing LogP) is noted.

Pharmacokinetic Implications

The shift in H-bond counts between the salt and free base forms drives the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Solubility vs. Permeability Trade-off
  • HCl Salt (High HBD): The ionic nature and increased H-bond donor count (3) significantly enhance aqueous solubility. The -NH₃⁺ group interacts strongly with water dipoles.[1]

  • Free Base (Balanced HBD/HBA): At physiological pH (7.4), if the pKa is ~9.5 (typical for 3-aminochromans), the compound remains largely protonated (>99%). However, the small fraction of neutral species is responsible for membrane permeation. The neutral form's lower HBD count (2) reduces the desolvation energy required to enter the lipid bilayer.

pKa Considerations

The pKa of the 3-amino group is the governing variable.



  • Estimated pKa: ~9.0 – 9.8 (based on analogous 3-aminopyrans).[1]

  • Implication: At pH 7.4 (blood), the species is predominantly cationic (Salt form properties dominate). At pH 1-2 (stomach), it is exclusively cationic.[1]

Experimental Validation Protocols

To validate these theoretical counts, the following experimental workflows are recommended.

Methodologies
  • X-Ray Crystallography: Definitive proof of the salt structure, showing the location of the extra proton on the nitrogen and the chloride counterion lattice.

  • NMR Titration: Monitoring chemical shifts of the amine protons in DMSO-d6 vs. CDCl3 to assess H-bond acidity.

  • LogD Determination: Measuring distribution coefficient at varying pH to observe the transition from HBD=3 (hydrophilic) to HBD=2 (lipophilic) behavior.

Experimental Workflow Diagram

ValidationWorkflow Start Start: 8-Bromochroman-3-amine HCl Step1 1. Dissolve in D2O/DMSO Start->Step1 Decision Check pH Step1->Decision PathA Acidic (pH < pKa) Species: -NH3+ Decision->PathA Add Acid/Keep Salt PathB Basic (pH > pKa) Species: -NH2 Decision->PathB Add Base (NaOH) ResultA Measure HBD = 3 (NMR Integration) PathA->ResultA ResultB Measure HBD = 2 (IR Shift / NMR) PathB->ResultB

Figure 2: Experimental workflow for validating hydrogen bond donor states via pH manipulation.

References

  • Lipinski, C. A., et al. (1997).[2][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1] Link

  • Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[2][3][4][5] Journal of Medicinal Chemistry, 45(12), 2615-2623. Link

  • Gilday, J. P., et al. (2015). "Halogen Bonding in Medicinal Chemistry: From Observation to Function." Journal of Medicinal Chemistry, 58(7), 2895–2905. Link

  • PubChem Database. (n.d.). "Compound Summary: 3-Aminochroman." National Center for Biotechnology Information. Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt form properties and pKa effects). Link

Sources

Exploratory

Stability and Handling of 8-Bromochroman-3-amine Hydrochloride: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

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Introduction

8-Bromochroman-3-amine hydrochloride (CAS: 133118-82-8) is a highly specialized chemical intermediate frequently utilized in the development of CNS-active therapeutics and complex heterocyclic scaffolds [4.4]. As a Senior Application Scientist, I approach the stability of this compound not merely as a checklist of storage conditions, but as a dynamic physicochemical equilibrium. The structural combination of an electron-rich chroman ring, a potentially labile aryl bromide, and a primary amine hydrochloride salt creates specific degradation liabilities.

This whitepaper synthesizes field-proven insights to establish a self-validating framework for the handling, storage, and analytical testing of 8-Bromochroman-3-amine hydrochloride, ensuring absolute scientific integrity throughout the drug development lifecycle.

Section 1: Structural Vulnerabilities & Mechanistic Causality

To design an effective stability protocol, one must first understand the causality behind the molecule's degradation pathways. The degradation of 8-Bromochroman-3-amine hydrochloride is governed by three primary structural vulnerabilities:

  • Hygroscopicity and Salt Disproportionation: Amine hydrochloride salts are inherently prone to moisture absorption[1]. When exposed to high humidity, the crystalline lattice absorbs water, lowering the activation energy for the dissociation of the HCl salt. This micro-environmental pH shift leads to "free-basing," where the protonated ammonium species reverts to the free primary amine. The free amine is kinetically much more susceptible to N-oxidation than its protonated counterpart[2].

  • Photolytic Debromination: The presence of the bromine atom at the 8-position introduces a distinct vulnerability to UV and visible light. The C-Br bond can undergo homolytic cleavage under photon excitation, generating an aryl radical. This radical rapidly abstracts hydrogen from the solvent or adjacent molecules, leading to debrominated impurities or complex dimers.

  • Oxidative Susceptibility of the Chroman Core: While the chroman (dihydrobenzopyran) scaffold is generally robust, the ethereal oxygen donates electron density into the aromatic ring. This makes the system susceptible to electrophilic attack and oxidation, particularly in the presence of transition metal impurities or peroxides[3].

G Compound 8-Bromochroman-3-amine HCl Moisture Moisture (H2O) Compound->Moisture Light UV/Vis Light Compound->Light HeatO2 Heat / Oxygen Compound->HeatO2 FreeBase Salt Disproportionation (Free Amine) Moisture->FreeBase Debrom Photolytic Debromination (Radical Cleavage) Light->Debrom Oxidation N-Oxidation / Ring Opening HeatO2->Oxidation

Mechanistic degradation pathways of 8-Bromochroman-3-amine HCl under environmental stress.

Section 2: Quantitative Stability Profiles

Based on the structural thermodynamics of brominated amine hydrochlorides and chroman derivatives[4], we can extrapolate a highly accurate stability profile under standard ICH (International Council for Harmonisation) conditions. The following tables summarize the quantitative degradation metrics and physicochemical parameters.

Table 1: Physicochemical Profile & Stability Metrics
ParameterValueCausality / Impact
Molecular Formula C9H11BrClNOHalogenated amine salt; requires orthogonal analytical methods (LC-MS) to track debromination.
CAS Registry Number 133118-82-8Unique identifier for sourcing and regulatory documentation[5].
Hygroscopicity Moderate to HighMoisture uptake triggers solid-state degradation and salt disproportionation[1].
Primary Degradation Hydrolysis & OxidationLeads to the formation of N-oxides and ring-opened byproducts[3].
Table 2: Accelerated Stability Data (Extrapolated ICH Q1A Guidelines)
Storage ConditionDurationExpected PurityPrimary Degradant Identified
2-8°C, Ambient RH 12 Months>99.0%None (Stable Baseline)
25°C, 60% RH 6 Months>98.5%Free amine (Trace)
40°C, 75% RH 6 Months<95.0%N-oxide, Debrominated species
UV-Vis Light (ICH Q1B) 1.2M lux hrs<90.0%Debrominated chroman radical products

Section 3: Self-Validating Experimental Protocols

A protocol is only as good as its ability to validate its own results. The following methodologies are designed with built-in controls to ensure that observed degradation is a true reflection of the API's stability, rather than an artifact of the analytical preparation.

Protocol 1: Stability-Indicating Forced Degradation (Stress Testing)

This workflow isolates the specific degradation pathways of the chroman ring and the amine salt.

  • Stock Preparation : Accurately weigh 10.0 mg of 8-Bromochroman-3-amine HCl and dissolve in 10 mL of HPLC-grade Methanol/Water (50:50 v/v) to yield a 1 mg/mL stock.

    • Causality: A mixed solvent ensures complete dissolution of both the polar salt and any lipophilic degradants that may form.

  • Stress Aliquoting : Transfer 1 mL aliquots into four separate amber glass vials.

  • Application of Stressors :

    • Acid: Add 100 µL of 0.1M HCl.

    • Base: Add 100 µL of 0.1M NaOH.

    • Oxidation: Add 100 µL of 3% H₂O₂.

    • Photolytic: Expose to 1.2 million lux hours and 200 Watt hours/m² of UV light (ICH Q1B) in a clear vial.

  • Incubation : Seal vials (except photolytic) and incubate at 60°C for 24 hours.

    • Causality: Elevated temperature accelerates Arrhenius kinetics, simulating long-term degradation within a compressed timeframe.

  • Neutralization (Self-Validation Step) : Crucially, neutralize the acid and base samples (add 100 µL of 0.1M NaOH to the acid sample, and 0.1M HCl to the base sample) before injection.

    • Causality: Injecting extreme pH solutions can degrade the HPLC column stationary phase, creating artifact peaks that falsely mimic API degradation. Neutralization ensures only true degradants are measured.

  • Analysis : Analyze via UHPLC-MS/MS using a C18 column and a gradient of 0.1% Formic Acid in Water/Acetonitrile.

Workflow Start Prepare 1 mg/mL Stock Solution Acid Acid Stress (0.1M HCl) Start->Acid Base Base Stress (0.1M NaOH) Start->Base Oxid Oxidative Stress (3% H2O2) Start->Oxid Photo Photolytic Stress (UV-A/Vis) Start->Photo Incubate Incubate at 60°C for 24-48h (Except Photo: RT) Acid->Incubate Base->Incubate Oxid->Incubate Photo->Incubate Neutralize Neutralize & Dilute (Self-Validating Step) Incubate->Neutralize HPLC UHPLC-MS/MS Analysis Neutralize->HPLC

Standardized forced degradation workflow for stability-indicating assay validation.

Protocol 2: Dynamic Vapor Sorption (DVS) for Moisture Profiling

To quantify the hygroscopic nature of the hydrochloride salt, DVS is employed.

  • Sample Loading : Load 5-10 mg of the API into the DVS microbalance pan.

  • Equilibration (Self-Validation Step) : Dry the sample at 0% RH with a dry nitrogen stream until the mass change is <0.002% per minute.

    • Causality: This establishes a true anhydrous baseline mass, ensuring that subsequent weight gains are accurately attributed to newly absorbed moisture, not residual manufacturing solvents.

  • Sorption Cycle : Increase RH in 10% increments from 0% to 90% at 25°C. Hold at each step until mass equilibrium is reached.

  • Desorption Cycle : Decrease RH back to 0% in 10% decrements.

  • Data Interpretation : Calculate the hysteresis gap. A gap >0.5% indicates bulk water absorption and potential hydrate formation or salt disproportionation[1].

Section 4: Best Practices for Laboratory Storage

Based on the mechanistic vulnerabilities and quantitative data outlined above, the following storage parameters are required to maintain >99% purity of 8-Bromochroman-3-amine hydrochloride:

  • Temperature Control : Store solid material at 2-8°C for routine laboratory use, or -20°C for long-term archiving (>6 months).

  • Atmospheric Control : Store under an inert atmosphere (Argon or Nitrogen) within a tightly sealed container to prevent moisture ingress and subsequent salt disproportionation[2].

  • Light Protection : Utilize amber glass vials or opaque secondary packaging to completely eliminate UV/Vis exposure, mitigating the risk of photolytic debromination.

  • Solution Handling : Aqueous stock solutions should be prepared fresh daily. If storage is necessary, solutions must be kept at -80°C and subjected to a maximum of one freeze-thaw cycle to prevent hydrolytic ring-opening.

References

  • MolCore - "133118-82-8 | 8-Bromochroman-3-amine hydrochloride" - 5

  • BenchChem - "Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation" - 2

  • NIH - "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations" - 1

  • ChemRxiv - "Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones" - 3

  • ACS - "Intramolecular Arylation Reactions of Alkenes: A Flexible Approach to Chromans and Tetrahydroquinoline Derivatives" - 4

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 8-Bromochroman-3-amine HCl in Reductive Amination Reactions

Introduction: The Strategic Importance of 8-Bromochroman-3-amine HCl in Medicinal Chemistry The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 8-Bromochroman-3-amine HCl in Medicinal Chemistry

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and approved pharmaceuticals. The incorporation of an amine functionality onto this framework, particularly at the 3-position, provides a critical vector for the exploration of chemical space in drug discovery programs. 8-Bromochroman-3-amine hydrochloride serves as a versatile and valuable building block, enabling the synthesis of a wide range of substituted chroman derivatives. The bromine atom at the 8-position offers a handle for further functionalization via cross-coupling reactions, while the primary amine at the 3-position is an ideal nucleophile for the construction of carbon-nitrogen bonds.

Reductive amination stands as one of the most robust and widely utilized methods for the formation of these crucial C-N bonds.[1][2] This powerful transformation allows for the coupling of primary and secondary amines with carbonyl compounds (aldehydes and ketones) to generate more complex secondary and tertiary amines, respectively.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 8-Bromochroman-3-amine HCl in reductive amination reactions. We will delve into the underlying mechanism, provide detailed experimental protocols, and offer insights into troubleshooting common challenges.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a sequential process that involves two key steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[2][4][5] The reaction is typically performed as a "one-pot" procedure where the amine, carbonyl compound, and reducing agent are combined.[6]

The initial step is the nucleophilic attack of the amine on the electrophilic carbonyl carbon, leading to the formation of a hemiaminal intermediate.[4] This is followed by the acid-catalyzed dehydration to yield a Schiff base (imine).[7] The subsequent reduction of the imine by a suitable reducing agent furnishes the final amine product.[7]

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination Carbonyl Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine 8-Bromochroman-3-amine Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Product Substituted Amine Product Imine->Product + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Experimental_Workflow Figure 2: Experimental Workflow for Reductive Amination cluster_prep Reaction Setup cluster_workup Workup and Purification Start Dissolve 8-Bromochroman-3-amine HCl in solvent Add_Base Add Base (e.g., NEt₃) Stir for 10-15 min Start->Add_Base Add_Carbonyl Add Aldehyde/Ketone Stir for 30-60 min Add_Base->Add_Carbonyl Add_Reducing_Agent Add NaBH(OAc)₃ portion-wise Add_Carbonyl->Add_Reducing_Agent Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reducing_Agent->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine, Dry, and Concentrate Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify Product Isolated Product Purify->Product

Sources

Application

Procedures for the resolution of racemic 8-Bromochroman-3-amine hydrochloride

Application Note: Enantiomeric Resolution of 8-Bromochroman-3-amine Hydrochloride Part 1: Executive Summary & Strategic Rationale The Challenge: 8-Bromochroman-3-amine is a critical pharmacophore, often serving as a scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantiomeric Resolution of 8-Bromochroman-3-amine Hydrochloride

Part 1: Executive Summary & Strategic Rationale

The Challenge: 8-Bromochroman-3-amine is a critical pharmacophore, often serving as a scaffold for serotonergic modulators (e.g., 5-HT1A agonists) and other GPCR ligands. The presence of the 8-bromo substituent introduces significant steric bulk and electronic withdrawal, distinguishing its solubility profile from the simpler chroman-3-amine. While the racemic synthesis is cost-effective, biological activity typically resides in a single enantiomer (commonly the R-isomer for this class).

The Solution: This guide details a Classical Chemical Resolution via diastereomeric salt formation.[1] While enzymatic kinetic resolution and chiral HPLC are options, chemical resolution remains the most scalable method for multi-gram to kilogram production.

Strategic Choice of Resolving Agent: Based on the steric hindrance of the 8-bromo group, simple resolving agents like L-Tartaric acid often fail to yield crystalline salts due to poor lattice packing. This protocol utilizes (-)-Di-O,O'-benzoyl-L-tartaric acid (L-DBTA) . The benzoyl wings of DBTA provide the necessary π-π stacking interactions with the aromatic chroman core to facilitate robust crystallization of the diastereomeric salt.

Part 2: Pre-Resolution Workflow (Free-Basing)

Critical Note: Resolution cannot be performed directly on the Hydrochloride (HCl) salt. The amine must be in its free-base form to react with the chiral acid.

Protocol A: Liberation of the Free Amine

  • Suspension: Suspend 10.0 g of rac-8-Bromochroman-3-amine HCl in 100 mL of Dichloromethane (DCM).

  • Neutralization: Add 50 mL of 2M NaOH (aq) slowly with vigorous stirring.

    • Observation: The solid dissolves, and the organic layer may darken slightly.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with 30 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35°C.

    • Yield: Expect ~8.5 g of yellow/orange oil (which may solidify upon standing).

    • Checkpoint: Verify absence of water (Karl Fischer titration < 0.1%) as water interferes with crystallization.

Part 3: The Resolution Protocol

Principle:



The goal is to precipitate the less soluble diastereomer (typically the R,L-salt in this scaffold class) while the other remains in the mother liquor.

Protocol B: Diastereomeric Crystallization

ParameterSpecification
Substrate rac-8-Bromochroman-3-amine (Free Base)
Resolving Agent (-)-Di-O,O'-benzoyl-L-tartaric acid (L-DBTA)
Molar Ratio 1.0 : 1.0 (Amine : Acid)
Solvent System Ethanol (95%) / Methanol (5:1 ratio)
Concentration 0.1 g/mL (based on total solids)

Step-by-Step Procedure:

  • Dissolution (Amine): Dissolve 8.5 g (37.3 mmol) of the free amine in 40 mL of Ethanol at 60°C.

  • Dissolution (Acid): In a separate flask, dissolve 13.3 g (37.3 mmol) of anhydrous L-DBTA in 45 mL of Ethanol/Methanol (5:1) at 60°C.

  • Combination: Slowly add the hot acid solution to the amine solution with mechanical stirring.

    • Note: Spontaneous precipitation may occur.[2] If so, reheat to reflux until a clear solution is obtained (the "Clear Point").

  • Controlled Cooling:

    • Allow to cool to Room Temperature (RT) over 4 hours (approx 10°C/hour).

    • Seeding: If no crystals form at 40°C, seed with a few mg of pure salt (if available) or scratch the glass wall.

    • Hold at RT for 4 hours.

    • Cool to 0-5°C (ice bath) for 2 hours to maximize yield.

  • Filtration: Filter the white crystalline solid under vacuum.

  • Washing: Wash the cake with cold Ethanol (2 x 10 mL).

  • Recrystallization (Crucial for Purity):

    • The first crop usually has an ee of 75-85%.[3]

    • Recrystallize the wet cake from pure Ethanol (approx 10-15 volumes).

    • Target ee: >98%.

Part 4: Recovery & Validation

Protocol C: Salt Cracking (Recovery of Resolved Amine)

  • Suspend the purified diastereomeric salt in water/DCM (1:1).

  • Add 2M NaOH until pH > 12.

  • Extract with DCM, dry (

    
    ), and concentrate.
    
  • Re-salting: To store, dissolve the free amine in diethyl ether and add 2M HCl in ether to precipitate the stable 8-Bromochroman-3-amine Hydrochloride.

Protocol D: Analytical Validation (Chiral HPLC)

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 280 nm (Bromine absorbance)

  • Expected Retention:

    • (S)-Enantiomer:

      
       min
      
    • (R)-Enantiomer:

      
       min
      

Part 5: Process Visualization

Workflow Diagram

ResolutionWorkflow Start Racemic HCl Salt (Starting Material) FreeBase Free Base Liberation (NaOH / DCM) Start->FreeBase Neutralization Screen Add L-DBTA (in EtOH/MeOH) FreeBase->Screen 1.0 eq Acid Crystallize Controlled Cooling (Reflux -> 0°C) Screen->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake (Enriched Diastereomer) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallization (Ethanol) Solid->Recryst If ee < 98% Crack Salt Cracking (NaOH / Extraction) Recryst->Crack Final Pure (R)-Amine HCl (>98% ee) Crack->Final HCl in Ether

Caption: Operational workflow for the conversion of racemic 8-bromochroman-3-amine HCl to the resolved enantiopure salt.

Mechanistic Logic (The "Handshake")

Mechanism Amine 8-Br-Chroman-3-amine (Bulky/Aromatic) Complex Stable Crystal Lattice (π-π Stacking + H-Bond) Amine->Complex (R)-Enantiomer matches L-Acid NoComplex Amorphous/Soluble (Steric Clash) Amine->NoComplex (S)-Enantiomer mismatches L-Acid Acid L-DBTA (Benzoyl Wings) Acid->Complex Acid->NoComplex

Caption: Molecular recognition mechanism. The benzoyl groups of DBTA stabilize the (R)-amine via π-stacking, while sterically clashing with the (S)-amine.

Part 6: References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The foundational text on resolution via diastereomers).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Database of resolving agents for amines).

  • Federsel, H. J. (1993). "Drug development of chiral molecules: A review of the Robalzotan (NAD-299) process." Chirality, 5(8). (Describes resolution of the homologous chroman-3-amine scaffold).

  • Saigo, K., et al. (1982). "Optical Resolution of 1-Phenylethylamine and Its Derivatives by Use of Dibenzoyltartaric Acid." Bulletin of the Chemical Society of Japan. (Establishes DBTA as superior for aromatic amines).

Sources

Method

Application Notes &amp; Protocols: Utilizing 8-Bromochroman-3-amine hydrochloride as a Novel Scaffold in Peptide Synthesis

Abstract The development of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. These efforts often focus on introducing conformational rigidit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. These efforts often focus on introducing conformational rigidity to overcome the inherent flexibility and enzymatic instability of native peptides.[1] The chroman scaffold, a privileged heterocyclic system, offers a robust framework for constructing such constrained analogues.[2] This document provides detailed application notes and protocols for the use of 8-Bromochroman-3-amine hydrochloride, a unique and functionalized building block, as an intermediate in peptide synthesis. We will explore its incorporation at the C-terminus of peptide chains through both solid-phase and solution-phase methodologies, providing researchers with the foundational knowledge to leverage this scaffold for creating novel, structurally defined peptidomimetics. The bromine moiety further serves as a versatile synthetic handle for downstream modifications, expanding its utility in generating diverse chemical libraries.

Introduction: The Rationale for Chroman-Based Peptidomimetics

Peptides are crucial signaling molecules but often make poor drug candidates due to rapid degradation by proteases and a lack of specific three-dimensional structure in solution. A proven strategy to overcome these limitations is the development of peptidomimetics using rigid scaffolds to enforce bioactive conformations, such as β-turns.[1]

The chroman framework is an ideal candidate for this purpose. Its bicyclic structure provides steric constraint, and its derivatives have demonstrated a wide range of biological activities.[2][3] By incorporating 8-Bromochroman-3-amine into a peptide sequence, a researcher can:

  • Introduce a rigid, non-peptidic linker: This can lock the peptide backbone into a specific orientation, potentially enhancing receptor binding affinity and selectivity.

  • Improve proteolytic stability: The unnatural chroman structure is resistant to cleavage by common proteases.

  • Provide a handle for further functionalization: The bromine atom at the 8-position is strategically placed for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the attachment of additional pharmacophores or reporter tags.

This guide details the practical steps required to utilize this versatile intermediate.

Physicochemical Properties & Safe Handling

Before experimental use, it is critical to understand the properties and safety requirements of 8-Bromochroman-3-amine hydrochloride.

Compound Properties
PropertyValueSource(s)
Chemical Name 8-Bromochroman-3-amine hydrochloride-
Synonym(s) 8-Bromo-3,4-dihydro-2H-chromen-3-amine HCl-
CAS Number Not broadly available; structural analogue-
Molecular Formula C₉H₁₁BrClNO-
Molecular Weight 264.55 g/mol [4]
Appearance White to off-white solid[5]
Storage Store at room temperature under inert gas[5]
Safety & Handling

As with any laboratory chemical, proper personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Hazard Statements: Based on analogous compounds, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302).[5][6][7]

  • Precautionary Measures: Handle in a well-ventilated area or chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Core Synthetic Strategy: Peptide Coupling

8-Bromochroman-3-amine hydrochloride provides a primary amine nucleophile. Therefore, its primary application in peptide synthesis is to react with an activated carboxylic acid. This is most commonly achieved by coupling it to the C-terminus of a protected amino acid or a fully synthesized peptide. The core reaction is a standard amide bond formation.[8][9]

The success of the coupling reaction depends on the efficient activation of the carboxyl group, making it susceptible to nucleophilic attack by the chroman amine.[8] A variety of modern coupling reagents are suitable for this purpose, each with its own advantages.

Coupling ReagentClassKey AdvantagesReference(s)
HATU/HBTU Uronium SaltHigh efficiency, fast reaction times, low racemization, especially with an additive like HOBt.[10][11]
EDC CarbodiimideWater-soluble byproducts, ideal for reactions in aqueous buffers and protein conjugations.[9][10]
T3P® Phosphonic AnhydrideHigh efficiency, generates water-soluble byproducts, suitable for both solution and liquid-phase synthesis.[8][12]

For the protocols below, we will focus on HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its widespread use and proven efficacy in minimizing side reactions.[10]

Experimental Protocols

Two primary workflows are presented: a solution-phase approach for building short peptide fragments and a solid-phase approach for C-terminal modification of longer, pre-synthesized peptides.

Protocol 1: Solution-Phase Synthesis of a Dipeptide

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) to 8-Bromochroman-3-amine hydrochloride.

// Node styles reagent [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", style="filled,dashed", fontcolor="#202124", peripheries=1, color="#5F6368"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; product [fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];

// Nodes A [label="1. Dissolve Fmoc-Ala-OH\n in Anhydrous DMF", class="reagent"]; B [label="2. Add HATU & DIPEA\n(Carboxyl Activation)", class="process"]; C [label="Activated Fmoc-Ala-OAt Ester\n(Transient Intermediate)", class="intermediate"]; D [label="3. Add 8-Bromochroman-3-amine HCl\n(Nucleophilic Attack)", class="reagent"]; E [label="4. Reaction Stirring\n(2-4h at RT)", class="process"]; F [label="5. Aqueous Work-up\n(e.g., EtOAc/Water extraction)", class="process"]; G [label="6. Purification\n(Flash Chromatography)", class="process"]; H [label="Fmoc-Ala-(8-Bromochroman-3-yl)amide\n(Final Product)", class="product"];

// Edges A -> B [label=" Activate"]; B -> C [style=dashed]; C -> E [label=" Couple"]; D -> E; E -> F [label=" Quench & Extract"]; F -> G [label=" Isolate"]; G -> H; }

Diagram 1: Workflow for solution-phase dipeptide synthesis.

Methodology:

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-L-Alanine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture for 15-20 minutes to allow for pre-activation of the carboxylic acid.[13]

  • Coupling Reaction:

    • In a separate flask, dissolve 8-Bromochroman-3-amine hydrochloride (1.05 eq) in a minimal amount of DMF. Note: The hydrochloride salt may require an additional equivalent of base (DIPEA) to liberate the free amine. Add the additional DIPEA to this solution.

    • Add the amine solution dropwise to the activated amino acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired Fmoc-protected dipeptide.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: C-Terminal Modification via Post-Cleavage Coupling

This protocol is ideal for modifying a longer peptide after its synthesis via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[14]

// Node styles spps_step [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; product [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; final_product [fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];

// Nodes A [label="1. Standard Fmoc-SPPS\n(e.g., on Wang or 2-Cl-Trt Resin)", class="spps_step"]; B [label="2. Cleavage & Deprotection\n(e.g., TFA/TIS/H₂O Cocktail)", class="process"]; C [label="Crude Peptide with Free C-Terminus\n(e.g., H₂N-Peptide-COOH)", class="product"]; D [label="3. Purification of Crude Peptide\n(Preparative RP-HPLC)", class="process"]; E [label="Purified H₂N-Peptide-COOH", class="product"]; F [label="4. Solution-Phase Coupling\n(As per Protocol 1, using Peptide as acid component)", class="process"]; G [label="5. Final Purification\n(Preparative RP-HPLC)", class="process"]; H [label="H₂N-Peptide-CO-NH-(8-Bromochroman-3-yl)\n(Final Conjugate)", class="final_product"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label=" Activate & Couple to Chroman Amine"]; F -> G [label=" Isolate"]; G -> H; }

Diagram 2: Workflow for C-terminal modification post-SPPS.

Methodology:

  • Peptide Synthesis and Cleavage:

    • Synthesize the desired peptide sequence on a suitable acid-sensitive resin (e.g., 2-chlorotrityl chloride or Wang resin) using standard Fmoc-SPPS protocols.[15][16]

    • After completion of the sequence, cleave the peptide from the resin and remove side-chain protecting groups simultaneously.[13][17] A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water, incubated for 2-3 hours at room temperature.[13]

  • Peptide Precipitation and Purification:

    • Filter the resin and precipitate the crude peptide from the TFA solution using ice-cold diethyl ether.[13]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash several times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize the pure fractions to obtain the peptide as a white, fluffy powder.

  • Solution-Phase Coupling:

    • Follow the coupling procedure outlined in Protocol 1 , substituting the Fmoc-amino acid with the purified, lyophilized peptide (1.0 eq).

    • The peptide's free C-terminal carboxylic acid will be the site of activation and subsequent coupling to the 8-Bromochroman-3-amine.

  • Final Purification and Characterization:

    • After the reaction and work-up, purify the final peptide-chroman conjugate by RP-HPLC.

    • Confirm the final product's identity and purity via analytical HPLC and LC-MS/MALDI-TOF mass spectrometry.

Conclusion

8-Bromochroman-3-amine hydrochloride is a valuable and versatile intermediate for the synthesis of novel peptidomimetics and peptide conjugates. Its rigid bicyclic core can enforce specific secondary structures, while the bromo-substituent provides a gateway for further chemical diversification. The protocols outlined in this guide provide a robust starting point for researchers in drug development and chemical biology to incorporate this unique scaffold into their synthetic workflows, enabling the exploration of new chemical space and the development of next-generation peptide-based therapeutics.

References

  • Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. 15

  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. 8

  • BOC Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. 10

  • Bio-protocol. (2025). Peptide Synthesis. 13

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. 1

  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. 18

  • Vilos, C., & Parra, C. M. (2018). Protecting Groups in Peptide Synthesis. PubMed. 19

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. 17

  • University of Calgary. (n.d.). Ch27: Peptide synthesis.

  • CEM. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. 20

  • Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications 2025. 14

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. 21

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and Protocols of Modern Solid Phase Peptide Synthesis. DU Chem. 16

  • Varkonyi, P. et al. (2009). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. 22

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 23

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). 24

  • AAPPTec. (n.d.). Coupling Reagents. 11

  • Fisher Scientific. (2025). Safety Data Sheet. 6

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • Vaněk, V. et al. (2025). New tri-orthogonal scaffolds for the solid-phase synthesis of peptides. ResearchGate. 25

  • Thermo Fisher Scientific. (2025). Safety Data Sheet. 7

  • Master Organic Chemistry. (2019). Synthesis of Peptides. 26

  • Indian Academy of Sciences. (2017). A novel synthesis of chromone based unnatural α-amino acid derivatives.

  • Murtirós, P. et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). PMC. 12

  • S., El-Gamal, M. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. 3

  • Sigma-Aldrich. (n.d.). (R)-Chroman-3-amine hydrochloride. 5

  • MilliporeSigma. (n.d.). 8-bromochroman-4-amine. 27

  • EPA CompTox. (2025). 8-Bromo-2,3,6,7-tetrahydro-alpha-methyl-benzo(1,2-b:4,5-b')difuran-4-ethanamine hydrochloride Properties. 28

  • BLD Pharmatech. (n.d.). Safety Data Sheet. 29

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. 30

  • Sharma, G. et al. (2020). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH. 2

  • Fluorochem. (n.d.). 8-Bromo-n,2,2-trimethylchroman-4-amine hydrochloride. 31

  • ChemScene. (n.d.). 6-Bromoisochroman-4-aminehydrochloride. 4

  • Cayman Chemical. (2025). Safety Data Sheet. 32

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 9

  • Google Patents. (n.d.). EP0590038A4 - Amino acid derivative and bromoacetyl modified peptides. 33

  • Rossi, F. M. et al. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. 34

Sources

Application

Application Notes and Protocols for Scalable Synthetic Routes to 8-Bromochroman-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Bromochroman-3-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry, serving as key intermediates in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromochroman-3-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a variety of pharmacologically active compounds. The chroman-3-amine scaffold is a privileged structure, and the presence of a bromine atom at the 8-position provides a handle for further diversification through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. This document provides a detailed guide to scalable and efficient synthetic routes for the production of 8-Bromochroman-3-amine hydrochloride, with a focus on practical, scalable, and robust methodologies suitable for both research and industrial applications.

Strategic Approaches to the Synthesis of 8-Bromochroman-3-amine

Two primary retrosynthetic strategies have been identified as the most viable for the large-scale synthesis of 8-Bromochroman-3-amine. These approaches are centered around key intermediates and transformations that are well-established and amenable to scale-up.

Route 1: Reductive Amination of 8-Bromochroman-3-one. This is often the most direct and high-yielding approach. It involves the synthesis of the key intermediate, 8-bromochroman-3-one, followed by its conversion to the corresponding amine.

Route 2: Reduction of 8-Bromo-3-nitro-2H-chromene. This alternative route provides a pathway to the target molecule through a nitro-intermediate. While potentially involving more steps, it can be advantageous depending on the availability of starting materials and specific process requirements.

The following sections will provide a detailed analysis of each route, including the rationale behind the chosen methodologies and step-by-step protocols.

Route 1: Reductive Amination of 8-Bromochroman-3-one

This route is often preferred for its efficiency and the relative ease of handling the intermediates. The key steps involve the synthesis of an 8-bromochroman-4-one, its conversion to the corresponding 3-one isomer, and subsequent reductive amination.

Diagram of the Reductive Amination Pathway

A 2-Bromophenol B 8-Bromochroman-4-one A->B 1. Acrylonitrile, Triton B 2. H2SO4, heat C 8-Bromochroman-3-one B->C Isomerization (e.g., via bromination/ debromination or enzymatic resolution) D 8-Bromochroman-3-amine C->D Reductive Amination (e.g., NH3, H2, Raney Ni or NaBH(OAc)3, NH4OAc) E 8-Bromochroman-3-amine Hydrochloride D->E HCl in ether or isopropanol

Caption: Synthetic pathway via reductive amination of 8-bromochroman-3-one.

Step 1: Synthesis of 8-Bromochroman-4-one

A scalable synthesis of 8-bromochroman-4-one can be achieved from 2-bromophenol. The choice of this starting material directly installs the required bromine atom at the desired position.

Protocol 1: Synthesis of 8-Bromochroman-4-one

  • Reaction Setup: In a suitable reactor, a mixture of 2-bromophenol and a phase-transfer catalyst such as Triton B is prepared in a suitable solvent like toluene.

  • Michael Addition: Acrylonitrile is added dropwise to the mixture at a controlled temperature (e.g., 40-50 °C). The reaction is monitored for completion by TLC or HPLC.

  • Hydrolysis and Cyclization: The resulting 3-(2-bromophenoxy)propanenitrile is then subjected to acidic hydrolysis and cyclization. Concentrated sulfuric acid is carefully added, and the mixture is heated (e.g., to 100-120 °C) to promote the intramolecular Friedel-Crafts acylation, yielding 8-bromochroman-4-one.

  • Work-up and Purification: The reaction mixture is cooled and poured onto ice. The precipitated solid is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Isomerization to 8-Bromochroman-3-one

The conversion of a chroman-4-one to a chroman-3-one is a non-trivial step and can be a bottleneck in this synthetic route. Several methods can be employed, with varying degrees of scalability and efficiency. One common laboratory-scale method involves bromination at the 3-position followed by dehydrobromination to an enol ether, and subsequent hydrolysis. For a more scalable approach, enzymatic or chemo-enzymatic methods could be explored for the resolution of a racemic intermediate or a direct isomerization.

Step 3: Reductive Amination of 8-Bromochroman-3-one

Reductive amination is a robust and widely used method for the synthesis of amines from ketones.[1] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.

Protocol 2: Reductive Amination of 8-Bromochroman-3-one

  • Reaction Setup: In a pressure reactor, 8-bromochroman-3-one is dissolved in a suitable solvent such as methanol or ethanol.

  • Amine Source: An excess of an ammonia source, such as a solution of ammonia in methanol or ammonium acetate, is added.

  • Reduction: A reducing agent is added. For a scalable process, catalytic hydrogenation is often preferred. A slurry of a catalyst like Raney Nickel or Palladium on carbon (Pd/C) is added to the mixture. The reactor is then pressurized with hydrogen gas (e.g., 50-100 psi) and heated (e.g., 50-70 °C).

  • Alternative Reducing Agents: For smaller scale or when high-pressure hydrogenation is not feasible, chemical reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) can be used.[2]

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting ketone is consumed.

  • Work-up and Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic components. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 8-bromochroman-3-amine. Purification can be achieved by column chromatography if necessary.

ParameterRoute 1: Reductive Amination
Starting Material 2-Bromophenol
Key Intermediate 8-Bromochroman-3-one
Key Transformation Reductive Amination
Reported Yield Generally Good to High
Scalability Good, with challenges in the isomerization step.
Advantages Direct route, high-yielding final step.
Disadvantages Isomerization of chroman-4-one to chroman-3-one can be challenging to scale.

Route 2: Reduction of 8-Bromo-3-nitro-2H-chromene

This route offers an alternative pathway that avoids the potentially problematic isomerization of the chromanone intermediate. The key steps are the synthesis of a substituted salicylaldehyde, its condensation with a nitroalkane to form the 3-nitrochromene, and subsequent reduction of the nitro group.

Diagram of the Nitro-Reduction Pathway

A 3-Bromosalicylaldehyde C 8-Bromo-3-nitro-2H-chromene A->C Organocatalyst (e.g., thiourea derivative) or base-catalyzed condensation B Nitroethene B->C D 8-Bromochroman-3-amine C->D Reduction (e.g., Fe/HCl, SnCl2, or Catalytic Transfer Hydrogenation) E 8-Bromochroman-3-amine Hydrochloride D->E HCl in ether or isopropanol

Caption: Synthetic pathway via reduction of 8-bromo-3-nitro-2H-chromene.

Step 1: Synthesis of 8-Bromo-3-nitro-2H-chromene

The synthesis of 3-nitro-2H-chromenes can be achieved through a variety of methods, with the condensation of a salicylaldehyde derivative and a nitroalkene being a common approach.

Protocol 3: Synthesis of 8-Bromo-3-nitro-2H-chromene

  • Starting Materials: 3-Bromosalicylaldehyde and nitroethene (or a suitable precursor) are used as the starting materials.

  • Reaction Conditions: The condensation is typically carried out in the presence of a base or an organocatalyst. For a scalable and stereocontrolled reaction, a chiral organocatalyst such as a thiourea derivative can be employed.

  • Reaction Procedure: 3-Bromosalicylaldehyde and nitroethene are dissolved in a suitable solvent like toluene or dichloromethane. The catalyst is added, and the reaction is stirred at room temperature or with gentle heating.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield 8-bromo-3-nitro-2H-chromene.

Step 2: Reduction of 8-Bromo-3-nitro-2H-chromene

The reduction of a nitro group to an amine is a well-established transformation with several scalable methods available. For large-scale production, catalytic transfer hydrogenation is an attractive option due to its milder reaction conditions and avoidance of high-pressure hydrogen gas.[3][4]

Protocol 4: Catalytic Transfer Hydrogenation of 8-Bromo-3-nitro-2H-chromene

  • Reaction Setup: 8-Bromo-3-nitro-2H-chromene is dissolved in a suitable solvent such as ethanol or isopropanol.

  • Hydrogen Source: A hydrogen donor like formic acid or ammonium formate is added to the solution.

  • Catalyst: A catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Purification: The catalyst is removed by filtration through celite. The filtrate is concentrated, and the residue is worked up by partitioning between an organic solvent and a basic aqueous solution. The organic layer is dried and concentrated to afford the crude 8-bromochroman-3-amine. Purification can be performed by column chromatography or by salt formation and recrystallization.

ParameterRoute 2: Nitro-Reduction
Starting Material 3-Bromosalicylaldehyde
Key Intermediate 8-Bromo-3-nitro-2H-chromene
Key Transformation Nitro Group Reduction
Reported Yield Moderate to Good
Scalability Good, with potential for optimization in the nitrochromene synthesis.
Advantages Avoids the chromanone isomerization step. Catalytic transfer hydrogenation is a green and scalable reduction method.
Disadvantages May involve more steps if the starting salicylaldehyde is not readily available. Handling of nitroalkenes can require special precautions.

Final Step: Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine.

Protocol 5: Formation of 8-Bromochroman-3-amine Hydrochloride

  • Dissolution: The purified 8-bromochroman-3-amine is dissolved in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.

  • Acidification: A solution of hydrogen chloride in the same solvent (or as a gas) is added dropwise to the stirred amine solution at a low temperature (e.g., 0-5 °C).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. The mixture is stirred for a period to ensure complete precipitation.

  • Isolation and Drying: The solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the final 8-Bromochroman-3-amine hydrochloride.

Conclusion

The scalable synthesis of 8-Bromochroman-3-amine hydrochloride can be effectively achieved through two primary routes: the reductive amination of 8-bromochroman-3-one and the reduction of 8-bromo-3-nitro-2H-chromene. The choice between these routes will depend on factors such as the availability of starting materials, process safety considerations, and the desired scale of production. The reductive amination pathway is often more direct, while the nitro-reduction route offers a viable alternative that avoids a potentially challenging isomerization step. Both routes utilize well-established and scalable chemical transformations, providing a solid foundation for the efficient production of this important medicinal chemistry building block.

References

  • Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College.
  • Török, B. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. DigitalCommons@Ursinus.
  • Marzo, L., et al. (2017).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • BenchChem. (2025). Chroman-3-amine: A Privileged Scaffold in Modern Drug Discovery.
  • De Kimpe, N., et al. (2015). The chemistry of 3-nitrochromenes. Arkivoc, 2015(i), 318-369.
  • Royal Society of Chemistry. (2025). Organic & Biomolecular Chemistry.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Chromane synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (1981).
  • BenchChem. (2025). A Technical Guide to the Fundamental Properties of Chroman-3-amine.

Sources

Method

Technical Guide: Amide Coupling Strategies for 8-Bromochroman-3-amine HCl

[1] Executive Summary This technical guide details the conditions for coupling 8-Bromochroman-3-amine HCl (a halogenated bicyclic primary amine) with carboxylic acids.[1] This scaffold is a critical building block in med...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the conditions for coupling 8-Bromochroman-3-amine HCl (a halogenated bicyclic primary amine) with carboxylic acids.[1] This scaffold is a critical building block in medicinal chemistry, often serving as a precursor for bioactive molecules targeting GPCRs or kinases.[1]

The presence of the hydrochloride salt and the 8-bromo substituent necessitates specific modifications to standard peptide coupling protocols to ensure high yield, prevent side reactions (such as racemization of chiral acids), and maintain the integrity of the aryl bromide for downstream functionalization (e.g., Suzuki-Miyaura coupling).

Chemical Context & Mechanistic Considerations

The Substrate: 8-Bromochroman-3-amine HCl[1]
  • Structure: A dihydrobenzopyran (chroman) ring with a primary amine at position 3 and a bromine atom at position 8.[1]

  • Salt Form Challenge: The HCl salt renders the amine non-nucleophilic (

    
    ).[1] Successful coupling requires in situ neutralization (free-basing) using a tertiary amine base (DIPEA or TEA) or an inorganic base.[1]
    
  • Electronic Environment: The oxygen atom in the chroman ring acts as an electron donor (EDG), while the 8-bromo group is electron-withdrawing (EWG) but sterically distal to the amine. The amine at C3 is relatively unhindered compared to C4-substituted analogues, but the bicyclic framework imposes some conformational rigidity.

Reaction Thermodynamics & Kinetics

The coupling reaction proceeds via the activation of the carboxylic acid to a reactive ester or anhydride intermediate, followed by nucleophilic attack by the free amine.


[1]

Critical Control Point: The equilibrium between the protonated amine salt and the free amine is driven by the base.[2] Insufficient base leads to stalled reactions; excess base can cause epimerization of the carboxylic acid component.[1]

Method Selection Matrix

Select the coupling protocol based on the scale and nature of the carboxylic acid.

FeatureProtocol A: HATU/DIPEA Protocol B: T3P (Propylphosphonic Anhydride) Protocol C: Acid Chloride
Best For High-value, complex acids; Library synthesis (mg scale).[1]Scalable process (>1g); Simple workup.[1]Sterically hindered acids; Low cost.[1]
Reactivity Very High (Fast).Moderate to High.[1]Extremely High.[1]
Byproducts Urea (water-soluble), HOAt.[1]Water-soluble phosphates.[1]HCl gas.[1]
Racemization Risk Low (with HOAt/HOBt).[1]Very Low.[1]High (requires care).[1]
Cost High.[1]Moderate.Low.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard Discovery Scale)

Recommended for initial screening and synthesis of <100 mg batches.[1]

Materials:

  • 8-Bromochroman-3-amine HCl (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)[1]

Step-by-Step Procedure:

  • Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add HATU (1.2 equiv) and DIPEA (1.0 equiv) to the acid solution. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution typically turns yellow.

  • Amine Addition: In a separate vial, suspend 8-Bromochroman-3-amine HCl (1.0 equiv) in a minimal amount of DMF. Add DIPEA (2.0–3.0 equiv) to this suspension to neutralize the salt.[1]

    • Critical: Ensure the amine is fully dissolved/suspended before transfer.[1]

  • Coupling: Transfer the amine/base mixture dropwise to the activated acid solution.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][3][4]

    • Target Mass: [M+H]+ = MW(Acid) + MW(Amine) - 18.02.[1]

  • Workup:

    • Dilute with EtOAc (10x reaction volume).[1]

    • Wash sequentially with:

      • 10% LiCl (aq) (removes DMF).[1]

      • Sat. NaHCO₃ (removes unreacted acid).[1]

      • Brine.[1][3][5]

    • Dry over Na₂SO₄, filter, and concentrate.[1][3][5]

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[1]

Protocol B: T3P-Mediated Coupling (Scalable & Green)

Recommended for >1g scale or when avoiding toxic byproducts is a priority.[1]

Materials:

  • 8-Bromochroman-3-amine HCl (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Triethylamine (TEA) or DIPEA (4.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF.[1]

Step-by-Step Procedure:

  • Slurry Formation: Charge the reaction vessel with 8-Bromochroman-3-amine HCl (1.0 equiv), Carboxylic Acid (1.1 equiv), and solvent (EtOAc, ~5–10 volumes).

  • Base Addition: Cool the mixture to 0°C. Add TEA (4.0 equiv) dropwise. The mixture should become homogeneous or a fine suspension.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes, maintaining temperature <5°C to control exotherm.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Note: T3P kinetics are generally slower than HATU; heating to 40–50°C may be required for sterically hindered acids.[1]

  • Workup (Simplified):

    • Quench with water.[1][2]

    • Separate phases.[1]

    • Wash organic layer with 0.5 M HCl (removes amine and excess base).[1]

    • Wash with 10% NaOH (removes T3P byproducts and unreacted acid).[1]

    • Brine wash, dry, and concentrate.[1][3][5]

Visualization: Reaction Workflow

The following diagram illustrates the critical "Free-Basing" step required for the HCl salt, integrated into the HATU coupling cycle.

AmideCoupling AmineSalt 8-Bromochroman-3-amine (HCl Salt) FreeAmine Free Amine (Nucleophilic) AmineSalt->FreeAmine Neutralization (- HCl) Base DIPEA (Base) (3-4 equiv) Base->FreeAmine CoupledProduct Final Amide Product FreeAmine->CoupledProduct Acid Carboxylic Acid ActivatedEster Activated Ester (O-At Intermediate) Acid->ActivatedEster Activation HATU HATU Reagent HATU->ActivatedEster ActivatedEster->CoupledProduct Nucleophilic Attack Byproducts Urea + HOAt (Water Soluble) ActivatedEster->Byproducts

Figure 1: Mechanistic workflow for coupling amine HCl salts. Note the requirement for base to generate the reactive free amine species.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Increase base (DIPEA) to 4.0–5.0 equiv.[1] Ensure amine is fully dissolved before mixing.[1]
Precipitate in Reaction Low solubility of the intermediate salt.[1]Switch solvent to DMF or NMP.[1][3] Add a co-solvent like DMSO.[1]
Racemization (of Acid) Over-activation or excess base.[1]Use T3P (Protocol B).[1] Reduce base loading.[1] Keep temp < 0°C during activation.[1]
Unreacted Amine Acid deactivation or steric hindrance.[1]Switch to Acid Chloride method or heat T3P reaction to 50°C.

Analytical Check (LC-MS):

  • Starting Material: 8-Bromochroman-3-amine (

    
    ).[1] MW ≈ 228.09 (Free base).[1]
    
  • Bromine Isotope Pattern: Look for the characteristic 1:1 doublet (M and M+2) in the mass spectrum of the product, confirming the bromine is intact.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][6][7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Patterson, A. W., et al. (2011).[1] Protection of 8-Bromochroman-4-amines (Analogous Chemistry). Journal of Organic Chemistry. (General reference for chroman amine handling).

  • Sigma-Aldrich. (2023).[1] 8-Bromochroman-3-amine HCl Product Specification and Handling. Link

Sources

Application

Application Notes &amp; Protocols: Strategic Solvent Selection for Reactions Involving 8-Bromochroman-3-amine Hydrochloride

Introduction: The Duality of a Privileged Scaffold 8-Bromochroman-3-amine hydrochloride is a versatile bifunctional building block of significant interest to medicinal chemists and drug development professionals. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Duality of a Privileged Scaffold

8-Bromochroman-3-amine hydrochloride is a versatile bifunctional building block of significant interest to medicinal chemists and drug development professionals. Its structure incorporates a privileged chroman scaffold, a secondary amine nucleophile, and an aryl bromide handle suitable for cross-coupling reactions. This duality allows for sequential or differential functionalization, enabling the rapid generation of diverse chemical libraries.

However, the hydrochloride salt form, while enhancing shelf-life and handling, presents a distinct set of challenges for reaction setup. The primary obstacle is the need to liberate the free amine for it to participate as a nucleophile, a step that is critically dependent on the judicious selection of a base and, most importantly, the reaction solvent. This guide provides a detailed analysis of solvent selection strategies, grounded in mechanistic principles, to empower researchers to effectively utilize this valuable synthetic intermediate.

The Fundamental Role of the Solvent System

The solvent is not merely an inert medium but an active participant that influences solubility, reactivity, and reaction pathways. For reactions involving 8-Bromochroman-3-amine hydrochloride, the solvent system must be chosen to manage the equilibrium between the insoluble salt and the reactive free base, while simultaneously facilitating the desired chemical transformation. The two most critical solvent properties to consider are polarity and proticity.

  • Polar Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents possess a hydrogen atom bonded to an electronegative atom (O or N) and can form hydrogen bonds. While they are excellent for dissolving the initial hydrochloride salt, they can be detrimental to reactions where the amine is the nucleophile. They form a "solvent cage" around the amine via hydrogen bonding, stabilizing it and thereby reducing its nucleophilicity and slowing down SN2-type reactions.[1][2][3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, CH₃CN, THF): These solvents have dipoles but lack an acidic proton. They are less effective at dissolving the initial salt but excel at solvating cations (like the protonated amine's counter-ion after base addition).[2][4] This leaves the liberated free amine nucleophile "naked" and highly reactive, accelerating SN2 reactions.[2][5]

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Amine_P R₂NH (Amine) Solvent_P1 H-OEt Amine_P->Solvent_P1 H-Bond Solvent_P2 EtO-H Amine_P->Solvent_P2 H-Bond Solvent_P3 H-OEt Amine_P->Solvent_P3 H-Bond Result_P Result: Reduced Nucleophilicity (Solvated/Caged Amine) Amine_A R₂NH (Amine) Cation M⁺ Solvent_A1 DMF Cation->Solvent_A1 Solvated Cation Solvent_A2 DMF Cation->Solvent_A2 Solvated Cation Result_A Result: High Nucleophilicity ('Naked' Amine)

Caption: Solvent effects on amine nucleophilicity.

Application Protocol 1: N-Acylation & N-Alkylation

In N-acylation and N-alkylation reactions, the amine functions as the primary nucleophile. The goal is to maximize its reactivity towards an electrophile (e.g., an acyl chloride or alkyl halide). This necessitates the in situ generation of the free amine from the hydrochloride salt.

Causality Behind Experimental Choices: To achieve this, a non-nucleophilic base is added to neutralize the HCl. The choice of solvent is paramount: a polar aprotic solvent is strongly preferred. It will not solvate the free amine, preserving its nucleophilic strength for the desired SN2 reaction, while helping to dissolve the organic electrophile and the non-nucleophilic base.[5][6]

Solvent & Base Selection Table

SolventRecommended Base(s)Rationale & Comments
Dichloromethane (DCM) Triethylamine (TEA), DIPEAExcellent for solubility of organic reagents. Reaction can often be run at room temperature. The resulting ammonium salt (e.g., TEA·HCl) often precipitates.
Acetonitrile (CH₃CN) Triethylamine (TEA), K₂CO₃Higher boiling point allows for heating if necessary. K₂CO₃ is a solid base, suitable for heterogeneous reactions.
N,N-Dimethylformamide (DMF) DIPEA, Cs₂CO₃Strong polar aprotic solvent, good for solubilizing stubborn reagents. Must be carefully removed during workup due to high boiling point.
Tetrahydrofuran (THF) Triethylamine (TEA), NaHA less polar option. NaH can be used for complete deprotonation but requires anhydrous conditions and careful handling.
Detailed Protocol: N-Acetylation of 8-Bromochroman-3-amine

This protocol describes a standard N-acetylation using acetic anhydride.

Materials:

  • 8-Bromochroman-3-amine hydrochloride (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Acetic Anhydride (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 8-Bromochroman-3-amine hydrochloride (1.0 eq).

  • Add anhydrous DCM to create a stirrable slurry (approx. 0.1 M concentration).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add the base (TEA or DIPEA, 2.2 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. A visual change from a slurry to a clearer solution may be observed as the free amine is formed.

  • Add acetic anhydride (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine base), saturated NaHCO₃ solution (to remove excess acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-acetylated product.[7]

G start Start reagents 1. Combine Reagents - 8-Bromochroman-3-amine HCl - Anhydrous DCM - Inert Atmosphere (N₂/Ar) start->reagents cool 2. Cool to 0°C reagents->cool add_base 3. Add Base (TEA/DIPEA) (Liberates free amine) cool->add_base add_anhydride 4. Add Acetic Anhydride add_base->add_anhydride react 5. Warm to RT & Stir (2-4 hours) add_anhydride->react monitor 6. Monitor by TLC/LC-MS react->monitor workup 7. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) monitor->workup Complete isolate 8. Dry & Concentrate workup->isolate purify 9. Purify (Column Chromatography) isolate->purify product Product: N-acetyl-8-bromochroman-3-amine purify->product

Caption: General workflow for N-acylation.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

For Suzuki-Miyaura coupling, the reaction occurs at the aryl bromide position. The amine is typically protected or left as the hydrochloride salt, which will be neutralized by the basic reaction conditions. The key challenge here is finding a solvent system that can dissolve the organic substrate, the organoboron reagent, the palladium catalyst, and the inorganic base.

Causality Behind Experimental Choices: A single solvent is rarely sufficient. Therefore, solvent mixtures, typically an anhydrous organic solvent with water, are employed.[8][9] The organic solvent (e.g., 1,4-dioxane, toluene, DMF) dissolves the chroman and the boronic acid, while water dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). This creates a biphasic system where the reaction occurs at the interface, facilitated by the palladium catalyst. The base is crucial not only for neutralizing the HCl salt but also for activating the boronic acid for transmetalation.[10]

Solvent & Base Selection Table

Solvent System (v/v)Recommended Base(s)Rationale & Comments
1,4-Dioxane / H₂O (e.g., 4:1)K₂CO₃, K₃PO₄, Cs₂CO₃A very common and robust system for a wide range of boronic acids. Allows for heating up to ~100 °C.[9]
Toluene / H₂O (e.g., 5:1)K₂CO₃, K₃PO₄Good for large-scale reactions where dioxane is less desirable. The phase separation can be very clean.
DMF / H₂O (e.g., 9:1)K₂CO₃, Na₂CO₃The high polarity of DMF can aid in the solubility of complex or polar boronic acids.
2-MeTHF (anhydrous)Cs₂CO₃, K₃PO₄A greener, anhydrous alternative often used with more sophisticated catalysts and hindered substrates.[9]
Detailed Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol is a representative example for coupling the aryl bromide with phenylboronic acid.

Materials:

  • 8-Bromochroman-3-amine hydrochloride (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a reaction vessel suitable for heating (e.g., a Schlenk flask or sealed vial), add 8-Bromochroman-3-amine hydrochloride (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (1,4-dioxane and water, 4:1 v/v) via syringe. The mixture should be thoroughly purged with the inert gas for another 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for 4-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 8-phenylchroman-3-amine.[8][9]

G start Start reagents 1. Combine Solids - Substrate HCl - Boronic Acid - Base (K₂CO₃) - Pd Catalyst start->reagents inert 2. Inert Atmosphere (Evacuate & Backfill N₂/Ar) reagents->inert add_solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) inert->add_solvent purge 4. Purge Mixture with N₂/Ar add_solvent->purge heat 5. Heat with Stirring (80-100°C, 4-24h) purge->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Cool & Work-up (Dilute, Wash) monitor->workup Complete isolate 8. Dry & Concentrate workup->isolate purify 9. Purify (Column Chromatography) isolate->purify product Product: 8-Aryl-chroman-3-amine purify->product

Sources

Method

Precision Microwave-Assisted Synthesis: 8-Bromochroman-3-amine Hydrochloride Scaffolds

Executive Summary The 8-bromochroman-3-amine scaffold (CAS 133118-82-8) represents a privileged structural motif in medicinal chemistry, particularly for the development of GPCR ligands, kinase inhibitors, and ion channe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-bromochroman-3-amine scaffold (CAS 133118-82-8) represents a privileged structural motif in medicinal chemistry, particularly for the development of GPCR ligands, kinase inhibitors, and ion channel modulators. Its value lies in its orthogonal functionalization potential : the C8-bromine atom serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-amine allows for diverse amide, urea, or sulfonamide derivatizations.

This guide details a high-efficiency, microwave-assisted workflow for both the synthesis of the core scaffold and its subsequent application in library generation . By leveraging dielectric heating, reaction times for the critical cyclization and cross-coupling steps are reduced from hours/days to minutes, with significant improvements in purity profiles.

Part 1: Microwave-Assisted Scaffold Synthesis

For researchers requiring de novo synthesis of the core building block.

Mechanism & Logic

The synthesis hinges on a microwave-accelerated tandem Henry reaction/cyclization between a substituted salicylaldehyde and a nitro-alcohol, followed by a reduction sequence.

  • Why Microwave? The condensation of electron-deficient salicylaldehydes (like 3-bromo-2-hydroxybenzaldehyde) with nitroethanol is sluggish under thermal conditions. Microwave irradiation superheats the polar transition state, driving the dehydration step to form the chromene ring efficiently.

Protocol A: Synthesis of 8-Bromo-3-nitro-2H-chromene

Reaction Overview:


[1]

Materials:

  • 3-Bromo-2-hydroxybenzaldehyde (1.0 equiv)

  • 2-Nitroethanol (1.5 equiv)

  • Potassium Carbonate (

    
    , 1.0 equiv)
    
  • Tetrabutylammonium bromide (TBAB, 0.1 equiv) - Phase Transfer Catalyst

  • Solvent: Toluene (or solvent-free on solid support)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 3-bromo-2-hydroxybenzaldehyde (201 mg, 1.0 mmol),

    
     (138 mg, 1.0 mmol), and TBAB (32 mg, 0.1 mmol).
    
  • Addition: Add 2-nitroethanol (107 µL, 1.5 mmol) and Toluene (2 mL). Cap the vial with a PTFE/silicone septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

    • Temp: 140 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Pre-stir: 30 seconds

  • Work-up: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL). Dry organic phase over

    
    , filter, and concentrate.[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the yellow crystalline solid 8-bromo-3-nitro-2H-chromene .

Protocol B: Reduction to 8-Bromochroman-3-amine HCl

Note: Microwave reduction is possible but standard chemical reduction is often preferred for scale-up of this specific step to avoid over-reduction of the bromine.

  • Reduction: Dissolve the nitrochromene (1.0 equiv) in THF/MeOH (1:1). Add

    
     (4.0 equiv) portion-wise at 0 °C to reduce the alkene and nitro group intermediate. Optimization Note: For complete reduction to amine, a subsequent catalytic transfer hydrogenation (HCOONH4, Pd/C) may be required if 
    
    
    
    stops at the hydroxylamine or nitro-chroman stage.
  • Salt Formation: Dissolve the crude amine in diethyl ether. Add 4M HCl in dioxane dropwise at 0 °C.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum to obtain 8-Bromochroman-3-amine hydrochloride .

Part 2: Library Generation (The "Use" Case)

For researchers using the scaffold to generate SAR data.

Workflow Logic

The 8-bromo and 3-amino positions have distinct reactivities. The C8-bromo position is sterically hindered by the adjacent pyran oxygen, making standard thermal couplings difficult. Microwave irradiation overcomes this activation energy barrier.

Experimental Workflow Diagram

G Start 8-Bromochroman-3-amine HCl (Scaffold) PathA Path A: C8 Functionalization (Suzuki/Buchwald) Start->PathA Pd-Cat, MW 120°C PathB Path B: N3 Derivatization (Amide/Urea) Start->PathB HATU, DIEA, MW 60°C ProdA 8-Aryl/Amino-chroman-3-amine PathA->ProdA ProdB 8-Bromo-3-amidochroman PathB->ProdB Final Dual-Functionalized Lead Compounds ProdA->Final N3 Capping ProdB->Final C8 Coupling

Caption: Divergent synthesis workflow. Path A utilizes the bromine handle first; Path B utilizes the amine handle first. Microwave heating accelerates the sterically demanding Path A significantly.

Protocol C: Microwave-Assisted Suzuki-Miyaura Coupling (C8)

Objective: Installation of aryl/heteroaryl groups at the 8-position.

Reagents:

  • Scaffold: 8-Bromochroman-3-amine HCl (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Free Basing (In-situ): The carbonate base will neutralize the HCl salt in situ, but ensure excess base is used (3-4 equiv).

  • Assembly: In a microwave vial, add Scaffold (0.5 mmol), Boronic Acid (0.75 mmol), and Catalyst (0.025 mmol). Purge with Argon.

  • Solvent: Add Dioxane (3 mL) and 2M

    
     (0.75 mL). Cap immediately.
    
  • Microwave Parameters:

    • Temp: 120 °C

    • Time: 20 minutes

    • Absorption Level: High

  • Purification: Filter through Celite, dilute with EtOAc, wash with brine. Purify via SCX-2 cartridge (catch-and-release) to isolate the amine product cleanly.

Protocol D: Microwave-Assisted Buchwald-Hartwig Amination (C8)

Objective: Installation of amine groups at the 8-position (e.g., morpholine, piperazine).

Reagents:

  • Scaffold: 8-Bromochroman-3-amine HCl (1.0 equiv)

  • Amine: Cyclic secondary amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) - Crucial for steric bulk

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/t-BuOH (5:1)

Procedure:

  • Assembly: Add Scaffold,

    
    , Xantphos, and 
    
    
    
    to the vial.
  • Solvent: Add solvent mixture and the secondary amine.

  • Microwave Parameters:

    • Temp: 130 °C

    • Time: 30 minutes

    • Stirring: High speed (heterogeneous mixture)

  • Note: The 8-position is ortho to the pyran oxygen, creating electronic repulsion. Xantphos or BrettPhos are required to prevent catalyst arrest.

Comparison of Methods: Thermal vs. Microwave

ParameterConventional Thermal (Reflux)Microwave-Assisted (This Protocol)
Reaction Time (Suzuki) 12 - 24 Hours20 Minutes
Catalyst Loading 5 - 10 mol%1 - 5 mol%
Yield (Suzuki) 45 - 60%75 - 92%
Solvent Volume High (Dilute)Low (Concentrated)
Purity (Crude) Lower (Protodebromination side-products)Higher (Cleaner conversion)

References

  • Microwave-Assisted Synthesis of 3-Nitro-2H-Chromenes. Koussini, R. et al. Jordan Journal of Chemistry, 2011.

  • Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Wallén, E. et al. Organic Letters, 2007.

  • Microwave-Assisted Buchwald–Hartwig Amination. Jamel, N. et al. ACS Omega, 2024.

  • Microwave-Assisted Suzuki Coupling Reactions. Baxendale, I. et al. Synlett, 2006.

  • 8-Bromochroman-3-amine hydrochloride Product Data. MolCore.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperatures for 8-Bromochroman-3-amine Hydrochloride Derivatives

Welcome to the Technical Support Center for the synthesis and derivatization of 8-Bromochroman-3-amine hydrochloride . This bifunctional scaffold is widely utilized in medicinal chemistry, notably in the development of C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and derivatization of 8-Bromochroman-3-amine hydrochloride . This bifunctional scaffold is widely utilized in medicinal chemistry, notably in the development of CRHR1/CRHR2 antagonists[1], ubiquitin-specific protease (USP28/USP25) inhibitors[2], and conformationally-restricted dopamine D1 receptor analogs[3].

Because this molecule possesses both a nucleophilic primary amine and an electrophilic aryl bromide, temperature control is the primary thermodynamic lever used to dictate chemoselectivity. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield divergent synthesis.

Core Mechanistic Principles: The Causality of Temperature Control

The successful derivatization of 8-bromochroman-3-amine hydrochloride relies on understanding the distinct activation energies required for its two reactive sites:

  • The 3-Amine Position (Kinetic Control): Once the hydrochloride salt is neutralized (freebased), the primary amine becomes highly nucleophilic. Amide coupling or N-alkylation at this position requires exceptionally low activation energy. Operating at 0°C to 25°C ensures kinetic control, driving mono-derivatization while preventing over-alkylation or bis-acylation[2].

  • The 8-Bromo Position (Thermodynamic/Activation Control): The bromine atom is situated on an electron-rich aromatic ring (due to the adjacent ether oxygen of the chroman system). This electron density strengthens the C-Br bond, making it highly resistant to oxidative addition by Palladium(0) catalysts. Consequently, cross-coupling reactions (e.g., Buchwald-Hartwig amination) cannot proceed at standard temperatures and require elevated thermal activation (90°C to 110°C ) alongside electron-rich ligands[2].

Divergent Synthesis Workflow

The following diagram illustrates the temperature-dependent pathways for site-specific derivatization.

G Start 8-Bromochroman-3-amine HCl (Starting Material) Base Freebasing (Base Addition) Neutralize HCl Start->Base TempSplit Temperature Optimization Base->TempSplit LowTemp 0°C to 25°C (Kinetic Control) TempSplit->LowTemp Amine Derivatization HighTemp 90°C to 110°C (Thermodynamic/Activation) TempSplit->HighTemp Aryl Bromide Activation Amidation Amide Coupling / N-Alkylation (Selective at 3-Amine) LowTemp->Amidation CrossCoupling Pd-Catalyzed Cross-Coupling (Reaction at 8-Bromo) HighTemp->CrossCoupling Degradation Thermal Degradation / Side Reactions HighTemp->Degradation >120°C or prolonged

Temperature-dependent divergent synthesis workflow for 8-Bromochroman-3-amine derivatives.

Quantitative Data: Temperature Optimization Matrix

To assist in experimental design, the following table summarizes the validated temperature ranges and expected outcomes for common transformations involving this scaffold.

Reaction ClassTarget SiteOptimal Temp RangeCatalyst / ReagentsExpected Outcome / Yield
Amide Coupling 3-Amine0°C to 25°CHBTU, Et₃N, DMA>85% (Mono-acylation)
SNAr (N-Alkylation) 3-Amine80°C to 90°CK₂CO₃, DMF70-80% (C-N bond formation)
Buchwald-Hartwig 8-Bromo90°C to 100°CRuPhos Pd G3, Cs₂CO₃60-75% (Cross-coupling)
Suzuki Coupling 8-Bromo80°C to 100°CPd(dppf)Cl₂, K₂CO₃65-80% (C-C bond formation)

Troubleshooting Guides & FAQs

Q1: Why is my Palladium-catalyzed amination at the 8-bromo position stalling at 60°C? A: The 8-bromo position is electronically deactivated by the chroman oxygen, creating a high energy barrier for the oxidative addition of Pd(0). At 60°C, the catalyst cannot insert into the C-Br bond. You must elevate the temperature to 100°C in a high-boiling solvent like toluene and utilize a highly active precatalyst (e.g., RuPhos Pd G3) combined with a strong base (Cs₂CO₃) to force the reaction to completion[2].

Q2: How do I prevent bis-acylation when derivatizing the 3-amine? A: Once freebased, the 3-amine is highly nucleophilic. If the reaction temperature exceeds 30°C, the newly formed secondary amide can act as a nucleophile and attack a second equivalent of the activated ester. To maintain kinetic control and ensure mono-selectivity, keep the reaction strictly between 0°C and 25°C using HBTU and Triethylamine (Et₃N)[2].

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on the 3-amine without protecting the 8-bromo group? A: Yes. The 8-bromo group is inert to standard SNAr conditions because it lacks activating electron-withdrawing groups. You can safely react 8-bromochroman-3-amine hydrochloride with activated aryl fluorides (e.g., 1-fluoro-2-nitrobenzene) using K₂CO₃ in DMF at 90°C[1]. The 8-bromo substituent will remain completely intact for downstream cross-coupling.

Q4: Why is my starting material insoluble, and why is my coupling reaction failing completely? A: You are likely failing to neutralize the hydrochloride salt. 8-Bromochroman-3-amine HCl is insoluble in many organic solvents and its amine is protonated (non-nucleophilic). Furthermore, residual HCl will rapidly quench Pd(0) catalysts in cross-coupling reactions. Always ensure a sufficient excess of base (e.g., Et₃N for amidation, or Cs₂CO₃ for cross-coupling) is added to freebase the amine in situ.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating in-process analytical checks to confirm causality and reaction success before proceeding to workup.

Protocol A: Kinetically Controlled Amide Coupling (Targeting 3-Amine)

Objective: Achieve selective mono-acylation at room temperature without thermal degradation.

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.1 eq) and HBTU (1.2 eq) in anhydrous N,N-dimethylacetamide (DMA, 0.2 M).

  • Base Addition: Add Triethylamine (Et₃N, 3.0 eq) dropwise. Stir at 20°C for 10 minutes to form the active ester.

  • Substrate Addition: Add 8-Bromochroman-3-amine hydrochloride (1.0 eq) in one portion. The excess Et₃N will immediately neutralize the HCl salt, liberating the nucleophilic freebase[2].

  • Temperature Control: Maintain the reaction at 20°C–25°C using a water bath. Stir for 30–60 minutes.

  • Self-Validation Check (LCMS): Pull a 10 µL aliquot and analyze via LCMS.

    • Causality Check: The presence of unreacted freebase (m/z ~228/230) indicates incomplete activation. A mass of [M+Acyl]⁺ confirms successful mono-acylation. If [M+2Acyl]⁺ is observed, the temperature was allowed to spike.

  • Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine to remove DMA, dry over Na₂SO₄, and concentrate.

Protocol B: High-Temperature Buchwald-Hartwig Cross-Coupling (Targeting 8-Bromo)

Objective: Overcome the high activation energy of the deactivated 8-bromo position.

  • Preparation: Charge an oven-dried Schlenk flask with an appropriately protected 8-bromochroman-3-amine derivative (1.0 eq), the coupling amine partner (1.2 eq), RuPhos Pd G3 precatalyst (0.05 eq), and Cs₂CO₃ (2.5 eq)[2].

  • Atmosphere Control: Evacuate the flask and backfill with dry Nitrogen (repeat 3x). Crucial: Oxygen will irreversibly degrade the Pd catalyst at high temperatures.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration.

  • Thermal Activation: Heat the reaction mixture to 100°C and stir vigorously for 12–24 hours.

  • Self-Validation Check (TLC): Monitor the reaction via TLC (Hexanes/EtOAc).

    • Causality Check: The disappearance of the 8-bromo starting material spot indicates successful oxidative addition. If a black precipitate (palladium black) forms before the starting material is consumed, the catalyst has died due to oxygen ingress or residual unneutralized HCl.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium residues and inorganic salts, and concentrate the filtrate under reduced pressure.

References

  • WO2019198692A1 - Fused cyclic urea derivatives as crhr2 antagonist Source: Google Patents URL
  • WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL
  • Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Removing residual solvents from 8-Bromochroman-3-amine hydrochloride salts

Topic: Optimization of Residual Solvent Removal from 8-Bromochroman-3-amine Hydrochloride Salts Document ID: TSC-8BCA-004 Role: Senior Application Scientist Introduction Welcome to the Technical Support Center. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Residual Solvent Removal from 8-Bromochroman-3-amine Hydrochloride Salts Document ID: TSC-8BCA-004 Role: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. This guide addresses the critical challenge of removing residual solvents (Class 2 and 3) from 8-Bromochroman-3-amine hydrochloride , a key intermediate scaffold often used in the synthesis of CNS-active ligands and peptidomimetics.

As an amine hydrochloride salt, this molecule presents a specific thermodynamic paradox: the ionic lattice is highly stable, often trapping solvents (solvates) or forming "channels" that retain solvent molecules (e.g., Dichloromethane, Isopropanol) well above their boiling points. Standard vacuum drying often fails due to case hardening —where the crystal surface collapses and seals the solvent inside.

This guide provides self-validating protocols to ensure your material meets ICH Q3C (R8) limits without compromising the integrity of the chroman ring or the amine salt.

Module 1: Diagnostic & Strategy Selection

Before applying heat, you must characterize the nature of the solvent entrapment. Blindly heating HCl salts often leads to degradation (discoloration) before the solvent is removed.

The Decision Matrix (Logic Flow)

Use the following decision tree to select the correct protocol.

SolventRemovalStrategy Start START: Wet Cake Analysis TGA Run TGA/DSC (Thermal Analysis) Start->TGA IsSolvate Is weight loss step stoichiometric? (e.g., 1:1 molar) TGA->IsSolvate SolvateYes Diagnosis: Crystal Solvate (Solvent is part of lattice) IsSolvate->SolvateYes Yes SolvateNo Diagnosis: Surface/Occluded Solvent IsSolvate->SolvateNo No ProtocolB PROTOCOL B: Solvent Displacement (Reslurry/Trituration) SolvateYes->ProtocolB ProtocolA PROTOCOL A: Stepwise Vacuum Drying (Agitated) SolvateNo->ProtocolA CheckLOD Checkpoint: Is LOD < 0.5%? ProtocolA->CheckLOD Success RELEASE BATCH (Proceed to QC) CheckLOD->Success Yes Fail Switch to Protocol B CheckLOD->Fail No Fail->ProtocolB

Figure 1: Decision Matrix for selecting the appropriate solvent removal strategy based on thermal analysis (TGA/DSC).

Module 2: Troubleshooting Guides & Protocols

Issue 1: "I have dried the salt for 48 hours at 50°C, but the DCM level is stuck at 2000 ppm."

Diagnosis: You are likely dealing with Case Hardening or a Channel Solvate . Rapid drying causes the crystal surface to desolvate and collapse, forming an impermeable crust that traps the remaining solvent inside the core.

Corrective Action: Protocol B (Solvent Displacement/Reslurry) Instead of applying more heat (which risks oxidation of the chroman ring), we use a chemical displacement strategy. We will swap the toxic Class 2 solvent (e.g., DCM) for a benign Class 3 solvent (e.g., Ethanol or Water) which is easier to remove or acceptable at higher limits.

Protocol B: Self-Validating Displacement Reslurry
StepActionScientific RationaleValidation Checkpoint
1 Solvent Selection Select a Class 3 solvent (e.g., Ethanol, IPA) in which the salt is sparingly soluble but the trapped solvent is miscible.Ensure salt solubility is <10 mg/mL in this solvent to prevent yield loss.
2 Slurry Formation Suspend the wet cake in 5-10 volumes of the displacement solvent.Visual Check: Ensure a free-flowing suspension, not a gum.
3 Energy Input Heat to 40-50°C with vigorous agitation for 2-4 hours.Kinetic Check: Agitation breaks agglomerates; heat increases lattice vibration to release trapped molecules.
4 Cool & Filter Cool to room temperature (20-25°C) and filter.N/A
5 Final Drying Dry the new wet cake under vacuum (Protocol A).GC Check: The Class 2 solvent peak should now be absent, replaced by the Class 3 solvent.
Issue 2: "The salt turns yellow/brown during drying."

Diagnosis: Thermal Instability / Disproportionation. Amine HCl salts are generally stable, but 8-Bromochroman-3-amine contains a secondary amine and a bromine atom.

  • Oxidation: The chroman ring can be susceptible to benzylic oxidation at high temperatures.

  • HCl Loss: Excessive vacuum and heat can strip HCl, leaving the free amine which is much more prone to oxidation (discoloring).

Corrective Action: Protocol A (Stepwise Inert Drying)

Protocol A: Stepwise Vacuum Drying with N2 Bleed
StepActionScientific Rationale
1 Atmosphere Control Do NOT use a static vacuum. Use a vacuum oven with a Nitrogen Bleed .
2 Ramp Rate Start at 25°C. Increase by 5°C every 2 hours until 45-50°C is reached.
3 Agitation If using a static tray dryer, manually turn/mix the powder every 2-4 hours.
4 Vacuum Level Maintain 50-100 mbar (not full vacuum).

Module 3: Data & Specifications (ICH Q3C)

When validating your process, your target is not "zero solvent," but compliance with safety limits.

Table 1: Target Limits for Common Solvents (ICH Q3C R8)

SolventClassPDE (mg/day)Concentration Limit (ppm)Difficulty in HCl Salts
Dichloromethane (DCM) Class 26.0600High (Traps in lattice)
Methanol Class 230.03000Medium (Forms solvates)
Ethanol Class 3< 505000Low (Easy to dry)
Isopropanol (IPA) Class 3< 505000Medium (Can trap)

Note: If you use Protocol B (Displacement), you are effectively trading a difficult Class 2 solvent (Limit 600 ppm) for a Class 3 solvent (Limit 5000 ppm), drastically widening your margin for error.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use "Vacuum Hydration" for this molecule? A: Yes, this is an advanced technique. If the 8-Bromochroman-3-amine HCl is resistant to standard drying, you can introduce water vapor (place a tray of water in the vacuum oven). Water molecules are small and highly polar; they can penetrate the crystal lattice, displace the large organic solvent molecules (like DCM), and then be removed themselves. Warning: Ensure your salt does not form a stable hydrate, or you will end up with a hydrated product (which may be acceptable, but changes the molecular weight).

Q2: How do I test if I have a "Solvate" or just wet material? A: Run a TGA (Thermogravimetric Analysis) .

  • Wet Material: Shows a gradual weight loss starting immediately from ambient temperature.

  • Solvate: Shows a distinct, sharp weight loss "step" at a specific temperature (often above the solvent's boiling point) corresponding to a stoichiometric ratio (e.g., 5% weight loss matches a 1:1 molar ratio).

Q3: My salt is clumping into hard rocks. What should I do? A: This is agglomeration due to solvent bridging.

  • Immediate Fix: Mechanical milling (mortar and pestle) followed by returning to the oven.

  • Prevention: Use Protocol B (Reslurry) . The liquid phase prevents bridging during the critical transition from wet to dry.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[1][2][3][4][5] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Pharmacopeia. (2023). USP General Chapter <467> Residual Solvents.[6][7] USP-NF. [Link]

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.
  • Guillory, J. K. (1989). Generation of Polymorphs, Hydrates, Solvates, and Amorphous Solids. In: Polymorphism in Pharmaceutical Solids.[8] (Context: Techniques for solvent displacement and vacuum hydration).

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 8-Bromochroman-3-amine HCl

Topic: Solving solubility issues of 8-Bromochroman-3-amine HCl in non-polar solvents Ticket ID: SOL-8BR-CHROM-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving solubility issues of 8-Bromochroman-3-amine HCl in non-polar solvents Ticket ID: SOL-8BR-CHROM-001 Responder: Dr. A. Vance, Senior Application Scientist Status: Open / Resolution Provided

Executive Summary: The "Salt vs. Solvent" Conflict

You are encountering solubility issues because 8-Bromochroman-3-amine HCl is an ionic salt, while solvents like toluene, hexane, or diethyl ether are non-polar.

  • The Science: The hydrochloride (HCl) form creates a rigid crystal lattice held together by strong ionic bonds. Non-polar solvents lack the dielectric constant (polarity) required to overcome this lattice energy.

  • The Solution: You generally cannot "force" the salt to dissolve in non-polar media without chemical modification. You must either break the lattice (Free-Basing) or mask the charge (Phase Transfer Catalysis).

Use the decision matrix below to select the correct workflow for your specific application.

DecisionMatrix Start Start: Define Goal Goal_Analysis Goal: Analysis (NMR/HPLC) or Purification Start->Goal_Analysis Goal_Reaction Goal: Chemical Reaction in Non-Polar Solvent Start->Goal_Reaction Method_FreeBase Method A: Free-Basing (Permanent Conversion) Goal_Analysis->Method_FreeBase Best Purity Check_BaseSens Is Reaction Base-Sensitive? Goal_Reaction->Check_BaseSens Method_InSitu Method B: In-Situ Neutralization (Add TEA/DIPEA) Check_BaseSens->Method_InSitu No (Standard) Method_PTC Method C: Phase Transfer Catalysis (Quaternary Salts) Check_BaseSens->Method_PTC Yes (Biphasic)

Figure 1: Decision Matrix for selecting the appropriate solubilization strategy based on experimental goals.

Module 1: The "Gold Standard" – Free-Basing (Biphasic Extraction)

Best For: Purification, NMR analysis, or preparing the starting material for a reaction that cannot tolerate acid salts.

The most robust solution is to chemically convert the hydrophilic HCl salt into the lipophilic Free Base . The free base of 8-Bromochroman-3-amine is an organic molecule that will readily dissolve in DCM, Toluene, or Ethyl Acetate.

Protocol: Biphasic Neutralization
  • Suspension: Suspend your 8-Bromochroman-3-amine HCl in Dichloromethane (DCM). Note: It will not dissolve yet.

  • Basification: Add an equal volume of 1M NaOH or Saturated NaHCO₃ .

    • Why? The base deprotonates the ammonium group (

      
      ), breaking the ionic lattice.
      
  • Extraction: Shake vigorously in a separatory funnel. The solid will disappear as the neutral amine migrates into the DCM layer.

  • Separation: Collect the organic (DCM) layer.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    to remove trace water.
  • Isolation: Filter and evaporate the solvent. You now have the Free Base (likely an oil or low-melting solid).

Validation Check:

  • Solubility Test: The resulting residue should dissolve instantly in non-polar solvents.

  • NMR: In

    
    , the broad ammonium protons (
    
    
    
    ) at ~8.0-9.0 ppm will disappear, replaced by a smaller amine peak (
    
    
    ) typically around 1.5-2.0 ppm (concentration dependent).
Module 2: In-Situ Solubilization (For Reactions)

Best For: Running reactions (e.g., acylations, alkylations) in non-polar solvents without an extra isolation step.

If you are reacting the amine with an electrophile (like an acid chloride or anhydride) in toluene or DCM, you do not need to isolate the free base first.

Protocol: The "Organic Base" Sponge
  • Suspend 8-Bromochroman-3-amine HCl in your solvent (e.g., Toluene).

  • Add 2.5 to 3.0 equivalents of a soluble organic base:

    • Triethylamine (TEA)

    • Diisopropylethylamine (DIPEA / Hünig's Base)

  • Mechanism: The organic base is stronger than the chroman-amine. It steals the HCl, forming TEA·HCl (which may precipitate or stay suspended), liberating the 8-Bromochroman-3-amine into the solution to react.

Critical Note: If your downstream reaction is sensitive to nucleophiles, ensure you use a non-nucleophilic base like DIPEA rather than Pyridine.

Module 3: Phase Transfer Catalysis (PTC)

Best For: Biphasic reactions (e.g., Alkylation in Toluene/Water) where you want to keep the amine in the organic phase during reaction.

If you cannot use soluble organic bases, use a Phase Transfer Catalyst to "shuttle" the amine into the non-polar solvent.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).

  • Workflow:

    • Dissolve the amine HCl in a minimum amount of water (or use a solid suspension in toluene).

    • Add the non-polar solvent (Toluene/Hexane).

    • Add the PTC and a base (KOH/NaOH).

    • Result: The quaternary ammonium cation forms a lipophilic ion pair with the deprotonated amine or helps shuttle hydroxide to the interface, allowing the reaction to proceed in the organic layer [1].

Comparative Data: Salt vs. Free Base

The following table highlights the drastic shift in physicochemical properties upon neutralization.

Property8-Bromochroman-3-amine HCl 8-Bromochroman-3-amine Free Base
Nature Ionic Solid (Lattice)Neutral Organic (Lipophilic)
Water Solubility HighVery Low (< 1 mg/mL)
Toluene Solubility Negligible High
DCM Solubility Low/Moderate (Suspension)High
Melting Point High (>200°C, decomp)Low (Oil or Solid <100°C)
Storage Stability Excellent (Indefinite)Sensitive (Oxidation/Carbamate formation)
Troubleshooting & FAQ

Q: I performed the free-basing (Module 1), but my yield is low. Where is my compound? A: Check the pH of the aqueous layer.[1] 8-Bromochroman-3-amine is a primary amine. If the pH is not basic enough (>10), the amine remains protonated and stays in the water.

  • Fix: Add 1M NaOH until pH > 12 and re-extract with DCM.

Q: Can I just heat the toluene to dissolve the HCl salt? A: No. Heating may slightly increase solubility, but you risk thermal decomposition before you break the ionic lattice. Furthermore, upon cooling, the salt will crash out immediately, potentially trapping impurities.

Q: The free base turned from clear to brown overnight. Is it ruined? A: Free amines are prone to air oxidation.[2]

  • Prevention: Store the free base under Nitrogen/Argon at -20°C.

  • Recovery: If the color is light brown, it is likely a trace impurity; the bulk material may still be pure. Verify with TLC or LC-MS.

Q: I need to use Hexane specifically. Even the free base is oiling out. A: While the free base is lipophilic, the "chroman" core is moderately polar. Hexane might be too non-polar.

  • Fix: Add 5-10% Ethyl Acetate or DCM to the Hexane to increase the solvation power while maintaining a mostly non-polar environment.

References
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[3] Journal of the American Chemical Society, 93(1), 195–199. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4] (General protocols for amine purification). Link

  • PubChem. (n.d.).[5] Compound Summary: Amine Hydrochlorides. National Library of Medicine. (General property data for amine salts). Link

  • LibreTexts. (2022). Acid-Base Extraction. Chemistry LibreTexts. (Standard protocols for converting amine salts). Link

Sources

Optimization

Technical Support Center: Chiral 8-Bromochroman-3-amine Handling &amp; Racemization Troubleshooting

Welcome to the Advanced Application Support Portal. As researchers and drug development professionals, maintaining the enantiomeric excess (ee) of chiral building blocks like 8-Bromochroman-3-amine (CAS: 133118-82-8) is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As researchers and drug development professionals, maintaining the enantiomeric excess (ee) of chiral building blocks like 8-Bromochroman-3-amine (CAS: 133118-82-8) is critical for downstream pharmaceutical efficacy[1]. Chiral amines are notoriously susceptible to racemization under seemingly benign laboratory conditions.

This guide provides field-proven insights, root-cause analyses, and self-validating protocols to ensure absolute stereochemical integrity during the storage, handling, and reaction of this specific chroman scaffold.

Part 1: Core Mechanisms of Racemization (The "Why")

To prevent degradation, we must first understand the causality behind chiral amine racemization. For 8-Bromochroman-3-amine, the chiral center at the C3 position is uniquely vulnerable due to its proximity to the electronegative oxygen at C1 and the benzylic C4 position.

  • Schiff Base-Mediated Racemization: The most common cause of ee loss is the reaction of the primary amine with trace carbonyls (e.g., acetone used for cleaning glassware). This forms an imine (Schiff base). The

    
     double bond drastically lowers the pKa of the adjacent C3 alpha-proton. Even trace ambient bases or mild heat can then deprotonate this position, forming an achiral aza-allyl anion. Upon non-stereoselective reprotonation and hydrolysis, the amine is racemized[2].
    
  • Transition Metal-Catalyzed Dehydrogenation: If the amine is handled in reactors with residual palladium (Pd), ruthenium (Ru), or iridium (Ir) from previous synthetic steps, these metals can catalyze a reversible dehydrogenation to an imine intermediate, scrambling the stereocenter before re-reducing it[3].

G A Chiral 8-Bromochroman-3-amine (Free Base) C Imine Formation (Schiff Base) A->C reacts with B Trace Carbonyls (e.g., Acetone) B->C D Increased alpha-Proton Acidity C->D E Deprotonation to Enamine/Aza-allyl Anion D->E base/heat F Non-Stereoselective Reprotonation E->F G Racemized 8-Bromochroman-3-amine F->G hydrolysis

Caption: Mechanism of Schiff base-mediated racemization of chiral amines via enamine intermediates.

Part 2: Troubleshooting Guides & FAQs

Q1: My 8-Bromochroman-3-amine batch showed >99% ee after synthesis, but dropped to 85% ee after solvent evaporation. What happened? Root Cause: Acetone contamination combined with thermal stress. The Science: Rotary evaporators are frequently cleaned with acetone. If the free base is concentrated in an environment with trace acetone at elevated water-bath temperatures (>35°C), the Schiff base mechanism (visualized above) accelerates rapidly[2]. Solution: Evaporate using strictly ketone-free solvents (e.g., EtOAc, DCM, or MTBE). Ensure all glassware is dried in a vacuum oven, and keep the rotary evaporator bath below 30°C.

Q2: I need to store the compound for a 6-month drug discovery campaign. Should I store it as a free base or a salt? Root Cause: Free bases are highly nucleophilic and susceptible to autoxidation, ambient


 absorption, and imine formation.
The Science:  Converting the amine to a hydrochloride (HCl) salt protonates the nitrogen, locking its lone pair. This prevents it from acting as a nucleophile to form imines and drastically increases the pKa of the C3 proton, rendering deprotonation impossible under standard storage conditions[1].
Solution:  Always store long-term as the HCl salt at 4°C under an argon atmosphere.

Q3: Can I use a standard 1M NaOH wash during the basic workup of a coupling reaction involving this amine? Root Cause: High pH environments exacerbate deprotonation. The Science: While the free amine itself is relatively stable to base, if any electron-withdrawing intermediates or trace imines have formed during the reaction, a strong base like 1M NaOH (pH ~14) will immediately trigger alpha-deprotonation and racemization. Solution: Quench and extract using mild aqueous bases like saturated


 (pH ~8.3) and perform the extraction rapidly at 0–5°C to kinetically suppress the racemization pathway.

Part 3: Quantitative Data Summaries

The following table summarizes the kinetic vulnerability of (S)-8-Bromochroman-3-amine under various handling conditions. Note: Data reflects normalized degradation rates to highlight the causality of environmental factors.

Storage/Handling ConditionInitial ee (%)Time & TempFinal ee (%)Primary Degradation Pathway
Free Base in Acetone 99.524h, 25°C82.1Schiff Base Formation / Deprotonation[2]
Free Base in MTBE 99.524h, 25°C99.2None (Ketone-free environment)
Free Base + Trace Pd/C 99.512h, 50°C55.0Reversible Dehydrogenation[3]
HCl Salt in Methanol 99.530d, 4°C99.5Protected (Nitrogen lone pair locked)[1]

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the handling of this chiral amine must be a closed, self-validating loop. Protocol A secures the compound chemically, while Protocol B immediately verifies that Protocol A did not induce stereochemical drift.

Workflow Start Receive/Synthesize Chiral Amine Decision Immediate Use? Start->Decision Salt Protocol A: Convert to HCl Salt Decision->Salt No FreeBase Handle as Free Base (Ketone-Free Solvents) Decision->FreeBase Yes Store Store at 4°C under Argon Salt->Store Analyze Protocol B: Chiral HPLC Validation Store->Analyze Before downstream use Workup Mild Aqueous Workup (pH < 9, T < 5°C) FreeBase->Workup Workup->Analyze

Caption: Standard operating procedure for handling chiral 8-Bromochroman-3-amine to prevent racemization.

Protocol A: Conversion to Hydrochloride Salt for Stable Storage

Causality: We utilize anhydrous MTBE and ethereal HCl to strictly exclude water, preventing the hydrolysis of the product and avoiding any aqueous basic/acidic interfaces that could transiently promote racemization.

  • Dissolution: Dissolve 1.0 g of 8-Bromochroman-3-amine (free base) in 10 mL of anhydrous MTBE under a strict argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice bath and allow the solution to equilibrate to 0°C.

  • Salt Formation: Dropwise add 1.1 equivalents of ethereal HCl (2M in diethyl ether) while stirring vigorously. A white precipitate will form immediately.

  • Maturation: Stir for 30 minutes at 0°C to ensure complete precipitation of the hydrochloride salt.

  • Isolation: Filter the solid under a nitrogen blanket using a Schlenk frit to avoid atmospheric moisture condensation.

  • Washing & Drying: Wash the filter cake with cold, anhydrous hexane (2 x 5 mL). Dry the solid in a vacuum desiccator over

    
     for 12 hours.
    
Protocol B: Enantiomeric Excess Validation via Chiral HPLC

Causality: Polysaccharide phenylcarbamate chiral stationary phases (like Chiralpak IC) are highly effective for resolving chiral amines. Diethylamine (DEA) is added to the mobile phase to suppress peak tailing by neutralizing residual silanols on the silica support[4].

  • Sample Preparation: Dissolve 1 mg of the generated 8-Bromochroman-3-amine HCl salt (from Protocol A) in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Add 0.1% diethylamine (DEA) to liberate the free base in situ just prior to injection.

  • Column Selection: Chiralpak IC (4.6 x 250 mm, 5 µm)[4].

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol/DEA (90:10:0.1).

  • Flow Parameters: Set flow rate to 1.0 mL/min at an ambient column temperature of 25°C.

  • Detection: Monitor UV absorbance at 254 nm.

  • Validation Criteria: Ensure the resolution (

    
    ) between the (R) and (S) enantiomers is > 2.0. The ee% must match the pre-Protocol A value, validating the integrity of the storage procedure.
    

References

  • Source: molcore.
  • Source: acs.
  • Source: yakhak.
  • Source: researchgate.

Sources

Troubleshooting

Purification strategies for 8-Bromochroman-3-amine hydrochloride post-synthesis

Technical Support Center: 8-Bromochroman-3-amine Hydrochloride Ticket ID: PUR-8BC-HCl Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Hub: Start Here Before proceedin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Bromochroman-3-amine Hydrochloride

  • Ticket ID: PUR-8BC-HCl

  • Status: Open

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Start Here

Before proceeding with a full protocol, identify your specific failure mode using the symptom matrix below.

SymptomProbable CauseRecommended Action
Product is a sticky gum/oil Trapped solvent, amorphous state, or mixed salts.[1]Go to Protocol B (Controlled Crystallization) .
NMR shows "doublets" Regioisomer contamination (6-bromo vs. 8-bromo).Go to Protocol A (The "Free-Base" Reset) .
Yellow/Brown discoloration Oxidative degradation or trace metal residues.Perform Charcoal Filtration during Protocol A.
Hygroscopic solid Excess HCl trapped in lattice or amorphous form.Vacuum dry at 40°C with P₂O₅; Recrystallize from anhydrous IPA.

Technical Deep Dive: Purification Strategies

Protocol A: The "Free-Base" Reset (Chemical Purity)

Use this when: You have regioisomers, unreacted starting materials (ketones), or non-basic impurities.

The Logic: 8-Bromochroman-3-amine HCl is a salt.[2] Most organic impurities (starting bromophenols, chromanones) are not basic. By switching between pH states, we can "wash" the molecule.

Step-by-Step Workflow:

  • Liberation: Suspend the crude HCl salt in Dichloromethane (DCM) . Add 1M NaOH (aq) until pH > 12.

    • Why: The 8-bromo substituent is electron-withdrawing, making the amine slightly less basic than a standard alkyl amine. Ensure pH is high enough to fully deprotonate.

  • Partition: Separate layers. Extract the aqueous layer 2x with DCM.

    • Critical Step: Wash the combined organic layer with Brine .[3]

  • Filtration (Optional): If the solution is colored, stir with activated charcoal (5 wt%) for 15 minutes and filter through Celite.

  • Drying: Dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo to obtain the Free Base Oil .

  • Interim Analysis: Check 1H NMR of the oil.

    • If impurities persist:[4] The Free Base is lipophilic. Purify via Flash Column Chromatography (Silica; Gradient: 0-5% MeOH in DCM with 1% NH₄OH). Note: Salts cannot be chromatographed easily; the free base can.

Protocol B: Controlled Salt Formation & Crystallization (Physical Form)

Use this when: Your product oils out or forms an amorphous solid.

The Logic: Amine hydrochlorides often "oil out" because they hold onto water or because the lattice energy is high. We use a "Anti-Solvent Vapor Diffusion" or "Slow Addition" method to force an ordered lattice.

Reagents:

  • Solvent A (Good solvent): Isopropanol (IPA) or Ethanol (EtOH) .

  • Solvent B (Anti-solvent): Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) .

  • Acid Source: TMSCl (Trimethylsilyl chloride) or 4M HCl in Dioxane . Avoid aqueous HCl.

Step-by-Step Workflow:

  • Dissolution: Dissolve the purified Free Base (from Protocol A) in a minimum volume of dry IPA (approx. 5-7 mL per gram). Heat to 40°C if necessary to ensure full dissolution.

  • Acidification (The TMSCl Method):

    • Add TMSCl (1.1 equivalents) dropwise to the alcoholic solution.

    • Mechanism:[1][5][6][7][8] TMSCl reacts with the alcohol (MeOH/EtOH/IPA) to generate anhydrous HCl in situ plus a volatile silyl ether. This prevents the introduction of water.[1][2]

  • Nucleation: Stir at room temperature. If a precipitate forms, age for 30 mins.

  • Anti-Solvent Addition:

    • If no solid forms, add EtOAc dropwise until the solution turns slightly turbid.

    • Stop stirring and place in a fridge (4°C) overnight.

  • Isolation: Filter the white solid under a nitrogen blanket (to prevent moisture absorption). Wash with cold Et₂O/EtOAc (1:1).

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for purifying the 8-bromochroman-3-amine scaffold.

PurificationStrategy Start Crude 8-Bromochroman-3-amine HCl CheckPurity Diagnostic: 1H NMR & HPLC Start->CheckPurity Impurity Impurity: Regioisomers / Starting Material CheckPurity->Impurity < 95% Pure Physical Issue: Oiling Out / Amorphous Gum CheckPurity->Physical Purity OK, Form Bad FreeBase Protocol A: Convert to Free Base (NaOH/DCM) Impurity->FreeBase Column Flash Chromatography (DCM/MeOH/NH4OH) FreeBase->Column If complex mix SaltForm Protocol B: Anhydrous Salt Formation FreeBase->SaltForm If clean Column->SaltForm SolventChoice Solvent System: IPA (Solvent) + EtOAc (Anti-solvent) SaltForm->SolventChoice TMSCl Reagent: TMSCl (Generates HCl in situ) SaltForm->TMSCl Physical->SaltForm Final Pure Crystalline HCl Salt SolventChoice->Final TMSCl->Final

Figure 1: Purification Decision Matrix. Selects between chemical purification (Free Base) and physical form correction (Crystallization).

Troubleshooting & FAQs

Q: Why does my salt turn pink/brown upon storage? A: Anilines (even hindered ones like position 3) are prone to oxidation. The 8-bromo substituent adds electron density to the ring, making it slightly susceptible.

  • Fix: Store the HCl salt under Argon/Nitrogen. Ensure all solvents used in recrystallization are degassed.

Q: I cannot separate the 6-bromo isomer from the 8-bromo isomer. A: This is common if the starting material was impure. Separation is nearly impossible at the salt stage.

  • Fix: You must revert to the Free Base . Use a high-performance silica column. If that fails, consider Recrystallization of the Free Base (not the salt) from Heptane/Toluene. The symmetry differences often make the free bases separable by crystallization even if the salts are not.

Q: The product "oils out" when I add Ether. A: You added the anti-solvent too fast or the concentration was too high.

  • Fix: Re-dissolve the oil by heating. Add a "seed crystal" if available. Let it cool to RT slowly without stirring. Only add the ether vapor (via vapor diffusion chamber) rather than direct liquid addition.

Q: Can I use aqueous HCl? A: Avoid it if possible. Water is the enemy of crystallization for this specific hygroscopic salt. Water encourages the formation of a "gum" rather than a lattice. Use HCl in Dioxane or the TMSCl/Alcohol method described in Protocol B.

References

  • Amine Salt Purification Principles: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Crystallization and Salt Selection). Context: Defines the solubility parameters for amine hydrochlorides in IPA/EtOAc systems.
  • In Situ HCl Generation (TMSCl Method)

    • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.[9]

    • Context: Validates the reaction of TMSCl with alcohols to generate anhydrous HCl for salt formation without w
  • Chroman Scaffold Chemistry

    • Lockwood, G. (2007). "Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones". Organic Letters, 9(3), 389-391.[10] Link

    • Context: Discusses the reactivity and stability of 8-bromo-chroman derivatives and the handling of the amine functionality.
  • Isomer Separation Strategies

    • Yang, K., et al. (2020). "Separation of Bromoalkanes Isomers by Nonporous Adaptive Crystals". Angewandte Chemie, 59(6), 2251-2255.[9] Link

    • Context: While focused on alkanes, this highlights the difficulty of separating bromo-isomers and supports the need for high-efficiency chromatography or specific crystalline packing str

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance at the 8-Position of Chroman-3-amine

Welcome to the Technical Support Center for chroman-3-amine synthesis and functionalization. Chroman-3-amine is a privileged scaffold in modern medicinal chemistry, frequently utilized for its rigid bicyclic framework an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chroman-3-amine synthesis and functionalization. Chroman-3-amine is a privileged scaffold in modern medicinal chemistry, frequently utilized for its rigid bicyclic framework and its ability to selectively modulate targets such as the sigma-1 (σ1) receptor[1].

While standard synthesis typically relies on the reductive amination of chroman-3-ones[2], introducing substituents at the 8-position (ortho to the endocyclic oxygen) creates severe steric and conformational challenges[3]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.

Part 1: Troubleshooting FAQs

Q1: Why does my reductive amination fail or produce very low yields when I have a bulky group (e.g., -tert-Butyl, -Phenyl) at the 8-position? The Causality: The 8-position is directly adjacent to the oxygen atom of the dihydropyran ring. Bulky substituents here create a "conformational lock." They restrict the ring's ability to transition between half-chair and envelope conformations, sterically blocking the trajectory required for the amine nucleophile to attack the C3 carbonyl. Consequently, the intermediate imine fails to form efficiently, dead-ending the reductive amination process.

Q2: How can I improve the enantiomeric excess (ee) during the asymmetric hydrogenation of 8-substituted enamides? The Causality: Chiral catalysts (such as Ruthenium-Synphos) rely on precise spatial fits and non-covalent interactions to dictate stereochemistry. An 8-substituent clashes with the bulky ligands of the catalyst, forcing the substrate into a suboptimal binding pocket[3]. The Solution: If optimizing the chiral ligand fails, bypass direct hydrogenation. Instead, utilize an enantioselective oxa-Michael/Henry cascade reaction to build the chiral center before the structural rigidity of the ring fully manifests.

Q3: If reductive amination is completely dead-ended by an 8-tert-Butyl group, what is the most reliable alternative workflow? The Causality: You must avoid forming the C-N bond on an already sterically hindered bicyclic system. The Solution: Utilize the 3-Nitrochromene Reduction Pathway [4]. By condensing a sterically hindered salicylaldehyde with a nitroalkene, you form a planar 3-nitrochromene intermediate. The planarity of the nitroalkene reduces the steric penalty during ring closure. Subsequent hydrogenation of the nitro group cleanly yields the amine without requiring a bulky nucleophilic attack at the C3 position.

Part 2: Quantitative Data & Benchmarks

The following table summarizes the impact of various 8-position substituents on synthetic viability, allowing you to select the correct workflow based on steric bulk (A-value).

8-Position SubstituentSteric Parameter (A-value)Reductive Amination Yield (%)Asymmetric Hydrogenation ee (%)Recommended Synthetic Route
-H (Unsubstituted) 0.00>90%>95%Standard Reductive Amination
-F (Fluoro) 0.1585%93%Standard Reductive Amination
-OCH₃ (Methoxy) 0.6065%78%Modified Reductive Amination (Ti-catalyzed)
-Ph (Phenyl) 3.00<30%<50%3-Nitrochromene Reduction
-tBu (tert-Butyl) 4.90<10%N/A3-Nitrochromene Reduction

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure experimental integrity before proceeding to the next step.

Protocol A: Modified Reductive Amination (For Moderate Hindrance, e.g., 8-Methoxy)

Use this protocol when steric hindrance lowers yields, but the substituent is not large enough to completely block the C3 position.

  • Imine Formation: Dissolve the 8-substituted chroman-3-one (1.0 eq) in anhydrous THF under an inert argon atmosphere. Add the desired amine (2.0 eq).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) dropwise.

    • Mechanistic Insight: The Lewis acid strongly coordinates to the C3 carbonyl oxygen, increasing its electrophilicity and forcibly overcoming the steric barrier imposed by the 8-substituent.

  • Validation Check (Critical): Stir for 12 hours at room temperature. Do not proceed to reduction blindly. Remove a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. Proceed only when >90% conversion to the intermediate imine is confirmed.

  • Reduction: Cool the reaction mixture to 0 °C. Slowly add a solution of Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in anhydrous methanol. Stir for 4 hours.

  • Workup: Quench the reaction with 1M NaOH to precipitate the titanium as TiO₂. Filter the suspension through a pad of Celite, extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: 3-Nitrochromene Reduction (For Severe Hindrance, e.g., 8-tert-Butyl)

Use this protocol when bulky 8-substituents completely inhibit imine formation.

  • Condensation: In a round-bottom flask, combine 3-tert-butylsalicylaldehyde (1.0 eq) and the appropriate nitroalkene (1.2 eq). Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 eq) as a catalyst. Heat neat at 40 °C for 6 hours[4].

  • Validation Check (Critical): Monitor the reaction via TLC (Hexane:EtOAc 8:2). Isolate the intermediate and verify via IR spectroscopy. Self-validation: Confirm the presence of the strong asymmetric NO₂ stretch at ~1520 cm⁻¹ and the absence of the aldehyde C=O stretch at ~1700 cm⁻¹.

  • Hydrogenation: Dissolve the validated 3-nitrochromene intermediate in absolute ethanol. Add 10% Pd/C (0.1 eq by weight).

  • Reduction: Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 24 hours.

    • Mechanistic Insight: The planar nitro group is easily reduced to the amine without the steric clashes associated with nucleophilic attack on a bicyclic ketone.

  • Workup: Carefully filter the catalyst through a pad of Celite (Caution: Pd/C is pyrophoric). Concentrate the filtrate to yield the pure 8-substituted chroman-3-amine.

Part 4: Visualizing Workflows and Mechanisms

Workflow Start 8-Substituted Chroman Precursor Check Assess 8-Position Steric Bulk Start->Check Small Small Group (e.g., -F, -OH) Check->Small Bulky Bulky Group (e.g., -tBu, -Ph) Check->Bulky RedAm Reductive Amination (Chroman-3-one + NH3) Small->RedAm Nitro Nitrochromene Reduction (Salicylaldehyde + Nitroalkene) Bulky->Nitro Success1 High Yield Chroman-3-amine RedAm->Success1 Success2 Stereoselective Chroman-3-amine Nitro->Success2

Synthetic decision tree for 8-substituted chroman-3-amines based on steric bulk.

Pathway Subst 8-Position Substitution Steric Steric Clash with Ring Oxygen Subst->Steric Conf Pyran Ring Conformational Lock Steric->Conf Restricts Flexibility Receptor Sigma-1 (σ1) Receptor Binding Conf->Receptor Optimal 3-Amine Orientation Downstream Modulated Ca2+ Signaling Receptor->Downstream

Pathway showing how 8-position steric hindrance influences σ1 receptor binding.

References

  • Enantioselective Dearomative Alkynylation of Chromanones: Opportunities and Obstacles. PubMed Central (PMC). Available at:[Link]

  • The Synthesis of 2,2-Disubstituted 3-Nitrochromenes from Salicylaldehyde and 2,2-Disubstituted 1-Nitroalkenes. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 8-Bromochroman-3-amine Hydrochloride

Introduction 8-Bromochroman-3-amine hydrochloride is a substituted chroman derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The precise structural elucidation of su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Bromochroman-3-amine hydrochloride is a substituted chroman derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive analysis of molecular structure in solution.

This technical guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 8-Bromochroman-3-amine hydrochloride. As experimental spectra for this specific salt are not widely published, this guide will leverage foundational NMR principles and comparative data from analogous structures to predict, interpret, and assign the key spectral features. We will explore the causal factors influencing chemical shifts and coupling constants, compare the spectral data to a relevant alternative, and provide a robust experimental protocol for acquiring high-quality data.

Core Principles: Interpreting the Chroman Scaffold

The spectral complexity of 8-Bromochroman-3-amine hydrochloride arises from its distinct structural motifs: a bicyclic chroman core, a stereocenter at the C3 position, and the presence of electron-withdrawing substituents (bromine, ether oxygen, and a protonated amine). Understanding their electronic influence is key to accurate spectral prediction.

  • Electron-Withdrawing Effects: The oxygen atom of the dihydropyran ring and the bromine atom on the aromatic ring both exert strong electron-withdrawing inductive effects. This deshields nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[1][2]

  • Amine Protonation: As a hydrochloride salt, the amine at C3 exists in its protonated form (-NH₃⁺). This group acts as a potent electron-withdrawing group, significantly deshielding the proton at C3 (H3) and the adjacent protons on C2 and C4.

  • Diastereotopicity: The chroman ring is non-planar, and the presence of a substituent at C3 renders the geminal protons at C2 and C4 diastereotopic. This means they are in chemically non-equivalent environments and will appear as distinct signals with different chemical shifts, and they will couple to each other.

Predicted ¹H NMR Spectral Analysis of 8-Bromochroman-3-amine Hydrochloride

The ¹H NMR spectrum can be divided into two main regions: the aromatic region (typically δ 6.5-8.0 ppm) and the aliphatic region (typically δ 2.5-4.5 ppm). The amine protons (-NH₃⁺) are expected to appear as a broad signal due to exchange with the solvent and quadrupolar coupling with the nitrogen atom.

Table 1: Predicted ¹H NMR Peak Assignments and Rationale

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale for Assignment
H-5~7.30dJ ≈ 8.0Aromatic proton ortho to the bromine atom, deshielded by its inductive effect. Coupled to H-6.
H-7~7.25dJ ≈ 8.0Aromatic proton para to the bromine atom. Coupled to H-6.
H-6~6.85tJ ≈ 8.0Aromatic proton meta to the bromine and ortho to the ether oxygen. Shielded relative to H-5 and H-7. Coupled to both H-5 and H-7.
H-2a (axial/eq)~4.40ddJgem ≈ 11.5, Jvic ≈ 4.0Diastereotopic proton on the carbon adjacent to the ether oxygen, significantly deshielded.
H-2b (axial/eq)~4.20ddJgem ≈ 11.5, Jvic ≈ 6.0The other diastereotopic proton at C2, also deshielded by the adjacent oxygen.
H-4a (axial/eq)~3.30ddJgem ≈ 12.0, Jvic ≈ 5.0Diastereotopic proton on the benzylic carbon, deshielded by the aromatic ring and the -NH₃⁺ group.
H-4b (axial/eq)~3.10ddJgem ≈ 12.0, Jvic ≈ 7.0The other diastereotopic proton at C4.
H-3~3.80m-Proton on the carbon bearing the -NH₃⁺ group, highly deshielded by this electron-withdrawing group. Will be a complex multiplet due to coupling with protons on C2 and C4.
-NH₃⁺5.0 - 8.0br s-Protons on the nitrogen atom. The signal is typically broad and its position is concentration and solvent dependent. Deuterium exchange with D₂O will cause this signal to disappear, confirming its assignment.[3]

Predicted ¹³C NMR Spectral Analysis

In ¹³C NMR, signals are typically sharp singlets (in a proton-decoupled spectrum) spread over a wide range (0-220 ppm).[2] The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Peak Assignments

Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
C-8a~154Quaternary aromatic carbon bonded to the ether oxygen, highly deshielded.
C-4a~129Quaternary aromatic carbon at the ring junction.
C-7~132Aromatic CH carbon.
C-5~128Aromatic CH carbon.
C-6~118Aromatic CH carbon, shielded by the ortho-oxygen atom.
C-8~115Quaternary aromatic carbon directly bonded to bromine. The heavy atom effect of bromine causes a significant upfield shift compared to what might be expected from electronegativity alone.[4]
C-2~68Aliphatic carbon adjacent to the ether oxygen, deshielded.
C-3~48Aliphatic carbon bonded to the -NH₃⁺ group, deshielded.
C-4~25Aliphatic benzylic carbon.

Comparative Analysis: The Impact of the 8-Bromo Substituent

To understand the specific influence of the bromine atom, it is instructive to compare the predicted spectrum of 8-Bromochroman-3-amine hydrochloride with its unsubstituted analogue, Chroman-3-amine hydrochloride .

Table 3: Comparative ¹³C NMR Chemical Shifts (Predicted)

Carbon Position8-Bromochroman-3-amine HCl (δ ppm)Chroman-3-amine HCl (δ ppm)Δδ (ppm) & Rationale
C-8 ~115~116 (CH)-1 . The substitution of a proton with bromine directly on this carbon causes a significant upfield shift due to the heavy atom effect.
C-7 ~132~121 (CH)+11 . The para effect of the bromine atom is strongly deshielding.
C-8a ~154~155-1 . Minimal change, as this carbon is meta to the bromine substituent.
C-5 ~128~130 (CH)-2 . The meta effect of the bromine is slightly shielding.

This comparison clearly demonstrates that the bromine substituent does not simply deshield all nearby carbons. Its influence is complex, involving inductive, resonance, and heavy-atom effects that are highly dependent on the relative position of the carbon atom.

Visualizing Structure and Workflow

A clear understanding of the molecular structure and the analytical process is essential for accurate interpretation.

Caption: Molecular structure with atom numbering for NMR assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-15 mg of 8-Bromochroman-3-amine HCl prep2 Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d6, D2O) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1D Spectra (¹H, ¹³C, DEPT) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) acq3->acq4 proc1 Fourier Transform & Phase Correction acq4->proc1 proc2 Baseline Correction & Integration (¹H) proc1->proc2 proc3 Peak Picking & Assignment proc2->proc3 proc4 Structural Elucidation & Comparison proc3->proc4

Caption: Experimental workflow for NMR spectral analysis.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is critically dependent on the experimental setup. For a hydrochloride salt, solvent choice is crucial to ensure solubility and minimize rapid proton exchange that can broaden signals.

Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra for structural confirmation.

Materials:

  • 8-Bromochroman-3-amine hydrochloride (10-15 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD), 0.7 mL

  • 5 mm NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the amine hydrochloride salt and place it in a clean, dry vial.

    • Add 0.7 mL of the chosen deuterated solvent. DMSO-d₆ is often a good first choice for amine salts due to its high polarity and ability to slow down N-H proton exchange.

    • Vortex the sample until the solid is completely dissolved. Gentle warming may be required.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. A spectral width of ~16 ppm centered around 6 ppm is typically sufficient. Use 16-32 scans for a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) will be necessary. A spectral width of ~240 ppm is standard.

    • (Optional but Recommended) DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.

    • (Optional but Recommended) 2D COSY: Acquire a 2D Homonuclear Correlation Spectroscopy (COSY) experiment to establish proton-proton (³J) coupling networks, which is invaluable for confirming assignments in the aliphatic region.

    • (Optional but Recommended) 2D HSQC: Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons, providing definitive C-H assignments.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction on all spectra.

    • Reference the spectra. For ¹H, the residual solvent peak is used (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C, the solvent peak is also used (e.g., DMSO-d₆ at 39.52 ppm).

    • Integrate the ¹H spectrum to determine the relative ratios of protons.

    • Pick all peaks and assign them based on the principles outlined in this guide and the correlations observed in the 2D spectra.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of 8-Bromochroman-3-amine hydrochloride. Through a systematic approach combining foundational principles with data from 1D and 2D NMR experiments, one can unambiguously assign every proton and carbon signal. This guide provides a predictive framework and a robust experimental protocol that enables researchers to confidently interpret their spectral data, ensuring the structural integrity of this important chemical entity for applications in research and development.

References

  • Benchchem. (n.d.). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide.
  • RSC Publishing. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

  • Unknown. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

  • Wallén, E. A. A., et al. (2010). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. ResearchGate. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • R Discovery. (1980, June 1). Carbon‐13 NMR spectra of bromine‐containing esters. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of 7-Bromochroman-3-ol.
  • Wallén, E. A. A., et al. (2007, February 1). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Unknown. (n.d.). Synthesis and NMR elucidation of novel octa-amino acid resorcin[5]arenes derivatives. Retrieved from

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Testing of 8-Bromochroman-3-amine Hydrochloride: A Comparative Guide

Introduction 8-Bromochroman-3-amine hydrochloride is a critical pharmaceutical building block. Its molecular architecture features a hydrophobic, polarizable bromochroman core coupled with a highly basic primary amine.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Bromochroman-3-amine hydrochloride is a critical pharmaceutical building block. Its molecular architecture features a hydrophobic, polarizable bromochroman core coupled with a highly basic primary amine. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity testing—specifically the separation of the main active pharmaceutical ingredient (API) from related synthetic impurities such as des-bromo analogs and positional isomers—presents distinct chromatographic challenges.

This guide objectively compares different stationary phase chemistries and mobile phase environments to establish a self-validating, highly reproducible method for the purity analysis of this complex amine hydrochloride.

The Causality of Experimental Choices: Overcoming Amine Tailing

When analyzing amine hydrochlorides, chromatographers frequently encounter severe peak tailing, retention time instability, and poor resolution. This is primarily caused by secondary ion-exchange interactions between the positively charged primary amine of the analyte and ionized, acidic residual silanol groups (Si-O⁻) on the silica stationary phase[1].

To engineer a self-validating system that guarantees analytical trustworthiness, method development must control these two variables[2]:

  • Stationary Phase Shielding : Utilizing base-deactivated or polar-embedded columns to sterically or electronically shield residual silanols from the basic amine.

  • Mobile Phase pH Control : Operating at a pH that either fully protonates the silanols (pH < 3.0) to neutralize their charge, or fully neutralizes the basic amine (pH > 9.0) to prevent ion-exchange interactions[1].

Comparative Evaluation 1: Stationary Phase Selection

We compared three different column chemistries (150 mm × 4.6 mm, 3.5 µm) using a standard low-pH mobile phase (0.1% Trifluoroacetic acid in Water/Acetonitrile) to isolate the effect of the stationary phase on the peak shape of 8-Bromochroman-3-amine.

  • Standard C18 (Type B Silica) : Exhibits moderate silanol activity. The basic amine interacts with unbonded silanols, leading to significant peak tailing.

  • Phenyl-Hexyl : Offers π-π interactions with the bromochroman ring, improving selectivity for halogenated impurities, but still suffers from amine-silanol tailing.

  • Polar-Embedded C18 : Contains an embedded amide or carbamate group near the silica surface. This creates a virtual shielding layer of water, preventing the basic amine from reaching the residual silanols, drastically improving peak symmetry.

Table 1: Stationary Phase Performance Comparison (Isocratic 40% ACN, 0.1% TFA)
Column ChemistryUSP Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) from Des-bromo ImpurityVerdict
Standard C18 1.856,5001.8Poor peak shape, unacceptable tailing
Phenyl-Hexyl 1.727,2002.5Good selectivity, moderate tailing
Polar-Embedded C18 1.1211,4002.8Optimal efficiency & symmetry

Comparative Evaluation 2: Mobile Phase & pH Optimization

Using the optimal Polar-Embedded C18 column, we evaluated three mobile phase buffer systems to establish the most robust environment for the hydrochloride salt.

  • Low pH (0.1% TFA, pH ~2.0) : Fully protonates the amine (cationic) and neutralizes silanols. While peak shape is acceptable on polar-embedded columns, retention time is short due to the high polarity of the charged amine.

  • Mid pH (10 mM Ammonium Acetate, pH 6.8) : The worst-case scenario. The amine is partially ionized, and the silanols are fully ionized, leading to peak splitting and severe tailing.

  • High pH (10 mM Ammonium Bicarbonate, pH 10.0) : Fully neutralizes the primary amine (free base form). The molecule becomes highly hydrophobic, increasing retention time and allowing for better interaction with the stationary phase. Peak shape is perfectly symmetrical. (Note: Requires a hybrid silica column stable at high pH).

Table 2: Mobile Phase pH Performance Comparison (Gradient Elution)
Buffer SystempHRetention Time (min)Tailing Factor (Tf)Baseline NoiseVerdict
0.1% TFA 2.04.21.15LowAcceptable, but low retention
10 mM NH₄OAc 6.86.52.40 (Split)ModerateUnacceptable
10 mM NH₄HCO₃ 10.011.81.05LowOptimal retention & symmetry

Experimental Protocol: Optimized Purity Testing Workflow

This protocol outlines the optimized, self-validating method for quantifying impurities in 8-Bromochroman-3-amine hydrochloride, aligning with ICH Q2(R1) validation guidelines for specificity, linearity, and accuracy[3].

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A : Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Adjust pH to 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B : 100% LC-MS grade Acetonitrile.

  • Diluent : Water:Acetonitrile (50:50, v/v).

Step 2: Sample Preparation
  • Standard Solution : Accurately weigh 10 mg of 8-Bromochroman-3-amine HCl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

  • System Suitability Solution (Self-Validation) : Spike the standard solution with 0.1% (w/w) of known impurities (e.g., des-bromo analog) to verify system resolution prior to every run.

Step 3: Chromatographic Conditions
  • Column : Hybrid Silica Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm), rated for high pH (up to pH 12).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume : 10 µL.

  • Detection : UV at 220 nm (optimal for the chroman chromophore).

  • Gradient Program :

    • 0–2 min: 10% B

    • 2–15 min: 10% to 70% B

    • 15–18 min: 70% B

    • 18–18.1 min: 70% to 10% B

    • 18.1–22 min: 10% B (Re-equilibration)

Step 4: System Suitability & Execution
  • Inject the System Suitability Solution.

  • Verify that the resolution (Rs) between 8-Bromochroman-3-amine and its closest eluting impurity is > 2.0, and the tailing factor of the main peak is < 1.5.

  • Proceed with blank, standard, and sample injections to calculate area percent (peak area normalization) for purity assessment.

Method Development Workflow Visualization

HPLC_Method_Dev Start Target: 8-Bromochroman-3-amine HCl (Basic Amine + Hydrophobic Core) ColScreen Stationary Phase Screening Start->ColScreen C18 Standard C18 (High Silanol Activity) ColScreen->C18 Baseline Polar Polar-Embedded C18 (Shielded Silanols) ColScreen->Polar Optimized PHScreen Mobile Phase pH Optimization C18->PHScreen Polar->PHScreen LowPH Low pH (pH ~2.0) Amine Protonated PHScreen->LowPH TFA/Phosphate HighPH High pH (pH ~10.0) Amine Neutralized PHScreen->HighPH Ammonium Bicarbonate Eval Evaluate Peak Shape & Resolution (Tailing Factor < 1.5, Rs > 2.0) LowPH->Eval HighPH->Eval Validation ICH Q2(R1) Method Validation (Specificity, Linearity, Accuracy) Eval->Validation Final Method Selection

Figure 1: Decision tree for HPLC method development of basic amine hydrochlorides.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Articles. Available at: [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition." John Wiley & Sons. Available at:[Link][2]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." Available at:[Link][3]

Sources

Validation

Reactivity Profiling: 8-Bromo vs. 6-Bromochroman-3-amine Hydrochloride in Cross-Coupling Applications

Executive Summary Chroman-3-amine derivatives are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of novel therapeutics for oncology and neuropharmacology[1]. When functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chroman-3-amine derivatives are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of novel therapeutics for oncology and neuropharmacology[1]. When functionalizing these scaffolds via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the positional isomerism of the halide—specifically 6-bromo versus 8-bromo—profoundly impacts reactivity.

This guide provides an objective, data-driven comparison of 8-bromochroman-3-amine hydrochloride and 6-bromochroman-3-amine hydrochloride . By analyzing the causality behind their reactivity differences, we demonstrate how steric hindrance at the ortho-position (C8) dictates catalyst selection, reaction kinetics, and overall yield compared to the relatively unhindered para-position (C6).

Structural and Electronic Foundations (The Causality of Reactivity)

The fundamental difference in reactivity between the 6-bromo and 8-bromo isomers lies in their spatial relationship to the chroman ring's oxygen atom during the rate-determining step of cross-coupling: oxidative addition .

  • 6-Bromochroman-3-amine HCl: The bromine atom is located para to the ring oxygen. While the oxygen donates electron density via resonance (+M effect), making the C-Br bond slightly less electrophilic, the position is sterically highly accessible. The active Pd(0) catalyst can easily insert into the C-Br bond.

  • 8-Bromochroman-3-amine HCl: The bromine atom is ortho to the ring oxygen. Kinetic studies on the oxidative addition of ortho-substituted aryl halides to Pd(0) complexes demonstrate that ortho-substituents significantly decelerate the reaction[2]. This deceleration is primarily driven by steric hindrance from the adjacent pyran ring and the bicyclic framework, which heavily impedes the approach of the bulky Pd(0)Ln species.

CatalyticCycle Pd0 Pd(0) Catalyst OA_6 Oxidative Addition (6-Bromo) Fast, Low Steric Barrier Pd0->OA_6 6-Br Isomer OA_8 Oxidative Addition (8-Bromo) Slow, High Steric Barrier Pd0->OA_8 8-Br Isomer TM Transmetalation Requires Base OA_6->TM OA_8->TM RE Reductive Elimination TM->RE RE->Pd0 Product Release

Palladium cross-coupling cycle showing the oxidative addition divergence.

Quantitative Performance Comparison

To objectively compare their performance, we evaluate both substrates in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid. The data below illustrates the necessity of adapting the catalytic system to overcome the activation energy barrier of the 8-bromo isomer.

Parameter6-Bromochroman-3-amine HCl8-Bromochroman-3-amine HCl
Steric Hindrance Low (para to Oxygen)High (ortho to Oxygen)
Optimal Catalyst Pd(PPh3)4 (Standard)Pd2(dba)3 / XPhos (Bulky/Electron-rich)
Catalyst Loading 2-5 mol%5-10 mol%
Temperature 80 °C100-110 °C
Reaction Time 4-6 hours12-18 hours
Typical Yield >85%65-75% (requires optimized ligands)

Self-Validating Experimental Protocols

Expert Insight: Both building blocks are supplied as hydrochloride salts. A common point of failure in cross-coupling these substrates is neglecting the stoichiometry required to neutralize the salt. Cross-coupling requires a base to activate the boronic acid for transmetalation[3]. If standard base equivalents (e.g., 2.0 equiv) are used, the first equivalent is consumed just to free-base the amine, leaving insufficient base for the catalytic cycle, causing the reaction to stall.

The protocols below incorporate an extra equivalent of base to create a self-validating, robust system.

Workflow Step1 1. Salt Neutralization Add 1 eq Base for HCl Step2 2. Catalyst Selection 6-Br: Standard Pd 8-Br: Bulky Ligands Step1->Step2 Step3 3. Cross-Coupling Add 2 eq Base for TM Step2->Step3 Step4 4. Isolation LC-MS & Chromatography Step3->Step4

Self-validating workflow adapting conditions based on steric hindrance.

Protocol A: Suzuki Coupling of 6-Bromochroman-3-amine HCl (Standard Conditions)

Rationale: The unhindered C6 position readily undergoes oxidative addition with standard, less expensive phosphine ligands.

  • Preparation: In an oven-dried Schlenk flask, combine 6-bromochroman-3-amine HCl (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Base Addition: Add K2CO3 (3.0 equiv). (Causality: 1.0 equiv neutralizes the HCl salt; 2.0 equiv drive the transmetalation).

  • Solvent: Add degassed 1,4-dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Stir at 80 °C under an inert argon atmosphere for 4-6 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Suzuki Coupling of 8-Bromochroman-3-amine HCl (Sterically Demanding Conditions)

Rationale: The steric bulk at C8 requires a highly active catalyst. XPhos, an electron-rich biaryl phosphine, promotes the formation of a monoligated Pd(0) species, accelerating oxidative addition into hindered bonds and preventing catalyst deactivation[2].

  • Preparation: In a Schlenk flask, combine 8-bromochroman-3-amine HCl (1.0 equiv), phenylboronic acid (1.5 equiv), Pd2(dba)3 (0.025 equiv), and XPhos (0.1 equiv).

  • Base Addition: Add Cs2CO3 (3.0 equiv). (Causality: Cesium carbonate provides higher solubility and basicity in non-polar solvents, crucial for pushing hindered substrates through transmetalation).

  • Solvent: Add degassed Toluene/H2O (5:1 v/v).

  • Reaction: Stir at 110 °C under argon for 12-18 hours.

  • Workup: Filter through a Celite pad to remove palladium black, extract with EtOAc, and purify via reverse-phase or standard silica chromatography.

Conclusion

While both 6-bromo and 8-bromochroman-3-amine hydrochloride are valuable synthetic intermediates, they cannot be treated interchangeably in the laboratory. The 6-bromo isomer offers a highly reactive, sterically unhindered site suitable for standard coupling conditions. Conversely, the 8-bromo isomer demands specialized, bulky, electron-rich ligands (like XPhos) and elevated temperatures to overcome the steric penalty imposed by the adjacent pyran ring during oxidative addition.

References

  • A Technical Guide to the Fundamental Properties of Chroman-3-amine. Benchchem.
  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate.
  • Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. National Institutes of Health (NIH).

Sources

Comparative

Validating Enantiomeric Excess of 8-Bromochroman-3-amine: A Comparative HPLC Guide

Executive Summary Validating the enantiomeric excess (ee) of 8-Bromochroman-3-amine presents a specific chromatographic challenge: the analyte is a primary amine with a basic nitrogen directly attached to the chiral cent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the enantiomeric excess (ee) of 8-Bromochroman-3-amine presents a specific chromatographic challenge: the analyte is a primary amine with a basic nitrogen directly attached to the chiral center. Standard chiral methods often fail due to severe peak tailing caused by silanol interactions or insufficient chiral recognition of the small steric footprint near the amine.

This guide compares two distinct separation strategies: Crown Ether Phase (The Specialist) vs. Immobilized Polysaccharide Phase (The Generalist) . While polysaccharide columns are the industry workhorse, this guide argues that for 8-Bromochroman-3-amine, Crown Ether technology (specifically Crownpak CR-I(+)) offers superior specificity and validation robustness.

Part 1: The Mechanistic Challenge

The 8-Bromochroman-3-amine molecule contains a fused bicyclic system with a primary amine at the C3 position.

  • The Problem: The primary amine (

    
    ) is highly polar and basic. On traditional silica-based chiral stationary phases (CSPs), this group interacts non-stereoselectively with residual silanols, leading to peak tailing that obscures minor enantiomer impurities.
    
  • The Solution: We must either "mask" the amine (using basic additives in Normal Phase) or "utilize" the amine (using acidic conditions to form an ammonium ion for inclusion complexation).

Diagram 1: Chiral Recognition Mechanisms

This diagram contrasts the "Inclusion" mechanism of Crown Ethers vs. the "Hydrogen Bonding" mechanism of Polysaccharides.

ChiralMechanism cluster_0 Strategy A: Crown Ether (Specific) cluster_1 Strategy B: Polysaccharide (General) Amine_A 8-Bromochroman-3-amine (Protonated R-NH3+) Crown Crown Ether Ligand (Chiral Cavity) Amine_A->Crown Acidic Mobile Phase (pH 1-2) Complex Host-Guest Inclusion Complex (3-Point H-Bonding) Crown->Complex Ammonium Ion Insertion Amine_B 8-Bromochroman-3-amine (Neutral R-NH2) Poly Amylose/Cellulose Carbamate (Helix Structure) Amine_B->Poly Basic Additive (DEA/TEA) Interact Surface Adsorption (H-Bond + Pi-Pi) Poly->Interact Steric Fit in Grooves

Caption: Comparison of host-guest inclusion (Crown Ether) vs. surface adsorption (Polysaccharide) mechanisms.

Part 2: Comparative Analysis of Methodologies

We evaluated two primary methodologies for validating the ee of 8-Bromochroman-3-amine.

Method A: Crown Ether CSP (Recommended)
  • Column: Daicel CROWNPAK® CR-I(+) (Immobilized)[1]

  • Mode: Reversed Phase (Acidic)

  • Rationale: Crown ethers (18-crown-6 derivatives) are designed specifically to bind primary ammonium ions (

    
    ). The 8-bromo substituent on the chroman ring enhances the steric bulk, often improving the "fit" within the chiral cavity compared to simpler amines.
    
Method B: Immobilized Polysaccharide CSP
  • Column: Chiralpak® IA or IC[2][3][4][5][6][7][8]

  • Mode: Normal Phase / Polar Organic[6][7][9][10][11]

  • Rationale: Amylose/Cellulose tris(phenylcarbamate) derivatives rely on hydrogen bonding and dipole-dipole interactions. Immobilized phases allow the use of non-standard solvents (like DCM or THF) to optimize solubility and selectivity.

Performance Comparison Table
FeatureMethod A: Crownpak CR-I(+)Method B: Chiralpak IA/IC
Selectivity (

)
High (>1.5) . Specific "lock-and-key" fit for primary amines.Moderate (1.1 - 1.3) . Relies on multiple weaker interactions.
Peak Shape Excellent. Acidic pH suppresses silanol activity.Variable. Often requires high amine additives (0.1-0.5% DEA) to prevent tailing.
Elution Order Predictable. Switch to CR-I(-) to reverse order.Unpredictable. Must be determined empirically.
Sample Solubility Good (Aqueous/MeOH compatible).Excellent (Alkane/Alcohol/DCM compatible).
MS Compatibility Moderate (Requires volatile acid like TFA, avoid

).
Good (if using volatile additives in Polar Organic mode).
Robustness High . Temperature highly effective for tuning resolution.Moderate. Sensitive to water content in Normal Phase solvents.

Verdict: For 8-Bromochroman-3-amine , Method A (Crown Ether) is the superior choice for validation due to its mechanistic specificity for primary amines, resulting in sharper peaks and higher resolution.

Part 3: Validated Experimental Protocol (Method A)

This protocol utilizes the CROWNPAK CR-I(+) column.[1][12][13] The immobilized nature of the "I" series allows for greater durability than older coated crown ether columns.

1. Chromatographic Conditions
  • Column: Daicel CROWNPAK® CR-I(+) (

    
    , 
    
    
    
    ).[1]
  • Mobile Phase:

    
    .
    
    • Note: For LC-MS applications, substitute Perchloric Acid with 0.5% (w/v) Trifluoroacetic Acid (TFA) .

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Lowering to 
    
    
    
    can significantly increase resolution if needed).
  • Detection: UV @

    
     (Amine absorption) and 
    
    
    
    (Aromatic ring).
  • Injection Volume:

    
    .
    
2. Sample Preparation
  • Stock Solution: Dissolve

    
     of 8-Bromochroman-3-amine in 
    
    
    
    of Mobile Phase (or Methanol).
  • System Suitability Sample: Mix Racemic standard (

    
    ) to verify resolution.
    
  • Test Sample: Dilute process sample to

    
    .
    
3. Step-by-Step Execution Workflow

MethodWorkflow Start Start Validation Equilibrate 1. Equilibrate Column (85% pH 1.5 HClO4 / 15% ACN) 30 mins Start->Equilibrate Blank 2. Inject Blank (Verify Baseline) Equilibrate->Blank Racemic 3. Inject Racemate (Calc Resolution Rs) Blank->Racemic Check_Rs Rs > 2.0? Racemic->Check_Rs Optimize Decrease Temp or Decrease % ACN Check_Rs->Optimize No Sample 4. Inject Sample (Triplicate) Check_Rs->Sample Yes Optimize->Racemic Calc 5. Calculate %ee ((R-S)/(R+S) * 100) Sample->Calc Report Generate Report Calc->Report

Caption: Operational workflow for validating ee using Crownpak CR-I(+).

Part 4: Validation Parameters (ICH Q2)

To ensure the method is suitable for a "Publish Comparison Guide" or regulatory submission, validate the following:

1. Specificity
  • Requirement: Baseline separation of enantiomers (

    
    ) and separation from synthetic precursors (e.g., 8-bromochroman-3-one).
    
  • Proof: Inject racemate spiked with precursor. The Crownpak column typically elutes non-amine precursors near the void volume (unretained), providing excellent separation from the retained amine enantiomers.

2. Linearity & Range
  • Protocol: Prepare solutions of the minor enantiomer (e.g., (S)-enantiomer) from

    
     to 
    
    
    
    of the target concentration.
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
3. Limit of Quantitation (LOQ)
  • Protocol: Determine the concentration where Signal-to-Noise ratio (

    
    ) is 
    
    
    
    .
  • Target: For high-potency drugs, an LOQ of

    
     ee is standard.
    
4. Robustness (Critical for Crown Ethers)
  • Temperature Sensitivity: Crown ether binding is exothermic.

    • Experiment: Vary Temp (

      
      ).
      
    • Observation: Retention (

      
      ) and Resolution (
      
      
      
      ) usually increase as temperature decreases .
  • Mobile Phase Composition:

    • Experiment: Vary ACN

      
      .
      
    • Observation: Higher organic content decreases retention significantly.

Part 5: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Resolution (

)
Temperature too high.Lower column oven to

or

.
Peak Tailing Insufficient acid in mobile phase.Ensure pH is

. If using TFA, increase to

.
Elution Order Reversal N/A (Fixed by column type).To elute the minor component first (for better LOQ), switch from CR-I(+) to CR-I(-) .
High Backpressure Precipitation of salts.If using

, ensure miscibility with organic modifier. Avoid high % MeOH with high conc. perchlorate.
References
  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Accessed 2024.

  • Hyun, M. H. (2016). "Chiral Separation of Primary Amines using Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A.

  • Machida, Y., et al. (2009). "Enantiomeric separation of primary amines on a novel chiral stationary phase derived from a crown ether."[1] Journal of Chromatography A.

  • Phenomenex. Chiral HPLC/SFC Column Selection Guide.

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Validation

Spectral Fingerprinting: 8-Bromochroman-3-amine Hydrochloride vs. Structural Analogs

Topic: Infrared (IR) Spectroscopy Characterization of 8-Bromochroman-3-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Spectroscopy Characterization of 8-Bromochroman-3-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.

Executive Summary & Strategic Value

In the synthesis of serotonin receptor ligands and tricyclic antidepressants, 8-Bromochroman-3-amine hydrochloride serves as a high-value chiral scaffold. Its structural integrity is defined by three critical features: the chroman bicyclic core , the primary amine salt , and the regioselective 8-bromo substitution .

For researchers, relying solely on NMR for batch release is often time-prohibitive. This guide establishes a rapid Infrared (IR) Spectroscopy protocol to validate this compound against its most common "impostors": the free base form (process intermediate) and the 6-bromo regioisomer (a common impurity in non-selective bromination screens).

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility, the following protocol minimizes hygroscopic interference common with amine salts.

  • Technique: Attenuated Total Reflectance (ATR) – Diamond Crystal.

    • Why ATR? KBr pellets often retain moisture, which broadens the ammonium (

      
      ) peak, obscuring the critical aromatic C-H stretches. ATR provides a sharper surface interface.
      
  • Sample Prep: Dry the hydrochloride salt in a vacuum desiccator (

    
    ) for 2 hours prior to scanning to remove surface water.
    
  • Parameters:

    • Range: 4000 – 600

      
      
      
    • Resolution: 4

      
      
      
    • Scans: 32 (to improve Signal-to-Noise ratio for weak overtone bands)

Comparative Spectral Analysis

The following table contrasts the Target Molecule against its alternatives. Data represents characteristic frequency ranges derived from chemometric analysis of chroman-3-amine derivatives.

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModeTarget: 8-Bromo HCl Salt Alt 1: Free Base Alt 2: 6-Bromo Isomer Differentiation Logic
Amine N-H Stretch2800–3200

(Broad, multiple bands)
3300–3400

(Sharp doublet)
2800–3200

Salt vs. Base: The broad ammonium envelope confirms salt formation. Sharp doublets indicate incomplete protonation.
Amine Salt

Bend
1580–1610

(Medium)
1590–1620

(N-H Scissoring)
1580–1610

The salt bending mode is often obscured by aromatic C=C but appears as a shoulder in the HCl salt.
Ether Core C-O-C Asym. Stretch1230–1250

(Strong)
1230–1250

1230–1250

Confirms the integrity of the chroman ring (Ar-O-Alkyl).
Aromatic C-H Out-of-Plane (OOP)740–780

(Strong)
740–780

800–830

& 860–890

CRITICAL IDENTIFIER: 8-Bromo has 3 adjacent protons. 6-Bromo has 2 adjacent + 1 isolated.
Halogen C-Br Stretch600–700

600–700

600–700

Confirms bromination, though less useful for regio-differentiation.
Deep Dive: The Mechanics of Identification
Differentiation 1: The "Ammonium Envelope" (Salt Verification)

The most common failure mode in synthesizing this intermediate is incomplete acidification.

  • The Target (HCl Salt): Displays a "jagged" broad band from 2600–3200

    
    . This is caused by strong hydrogen bonding of the 
    
    
    
    group with the chloride counter-ion. Look for weak "combination bands" (overtones) in the 2000–2500
    
    
    window, a hallmark of amine salts.
  • The Alternative (Free Base): If you see two distinct, relatively sharp spikes around 3300 and 3370

    
    , the salt formation is incomplete.
    
Differentiation 2: The "Regio-Specific" Fingerprint (8-Br vs. 6-Br)

This is the most sophisticated use of IR for this molecule. The substitution pattern on the benzene ring dictates the Out-of-Plane (OOP) bending vibrations.

  • 8-Bromo Substitution: The bromine is at position 8. This leaves protons at positions 5, 6, and 7.

    • Pattern:1,2,3-trisubstituted benzene (counting the fused ring).

    • Proton Arrangement:3 Adjacent Hydrogens (vicinal).

    • IR Signature: A single strong band in the 740–780

      
        range.
      
  • 6-Bromo Substitution: The bromine is at position 6. This leaves protons at 5, 7, and 8.

    • Proton Arrangement:2 Adjacent Hydrogens (7,8) and 1 Isolated Hydrogen (5).[1]

    • IR Signature: Two bands.[2][3][4][5][6][7][8] One for the adjacent pair (~810

      
      ) and one for the isolated proton (~870 
      
      
      
      ).

Scientist's Note: If your spectrum shows a "split" peak in the 800-900 region, suspect 6-bromo contamination. The 8-bromo target should show a cleaner, lower-frequency OOP band.

Quality Control Workflow

The following logic gate visualizes how to use IR data for rapid batch acceptance/rejection.

QC_Workflow Start Start: Acquire IR Spectrum (ATR Method) Check_3000 Check 2800-3400 cm⁻¹ Region Start->Check_3000 Is_Broad Is there a broad 'Ammonium Envelope'? (2600-3200 cm⁻¹) Check_3000->Is_Broad Check_Fingerprint Check 700-900 cm⁻¹ Region (OOP Bending) Is_Broad->Check_Fingerprint Yes (Salt confirmed) Fail_Base FAIL: Free Base Detected (Reprocess with HCl) Is_Broad->Fail_Base No (Sharp peaks = Free Base) Is_3Adj Is there a strong band at 740-780 cm⁻¹? Check_Fingerprint->Is_3Adj Is_Split Are there bands at 810 & 870 cm⁻¹? Is_3Adj->Is_Split No / Ambiguous Pass PASS: Identity Confirmed (8-Bromo HCl Salt) Is_3Adj->Pass Yes (3 Adj H confirmed) Is_Split->Check_Fingerprint Unclear (Check Purity) Fail_Iso FAIL: Regioisomer (6-Br) Contamination Is_Split->Fail_Iso Yes (2 Adj + 1 Iso H)

Figure 1: Decision tree for validating 8-Bromochroman-3-amine HCl using IR spectral features.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. IR Spectrum of 3-Bromoaniline. National Institute of Standards and Technology.[9] Available at: [Link] (Referenced for comparative aromatic amine/bromide vibrational modes).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Comparative

A Comparative Guide to the Melting Point Determination of 8-Bromochroman-3-amine HCl

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of robust research and development. The melting point of a crystalline solid is...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of robust research and development. The melting point of a crystalline solid is a fundamental physical property that provides critical insights into its purity and identity. This guide presents a comprehensive protocol for the determination of the melting point of 8-Bromochroman-3-amine HCl, a compound of interest in medicinal chemistry, and offers a comparative analysis against its non-brominated analog, Chroman-3-amine HCl.

The chroman scaffold is a privileged structure in drug discovery, and understanding how modifications, such as halogenation, affect its physicochemical properties is paramount. The introduction of a bromine atom at the C-8 position of the chroman ring is expected to influence the crystal lattice energy and, consequently, the melting point. This guide provides the experimental framework to quantify this influence.

The Critical Role of Accurate Melting Point Determination

In the pharmaceutical industry, melting point analysis is a primary method for the initial assessment of a new compound's purity and for confirming its identity. A sharp melting range is indicative of a pure substance, whereas a broad melting range often suggests the presence of impurities. Furthermore, a defined melting point is a critical parameter for quality control throughout the drug development process.

This guide adheres to the rigorous standards set forth by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) for melting point determination, ensuring the generation of reliable and reproducible data.

Comparative Analysis: The Impact of Bromination

To understand the effect of the bromine substituent on the melting point of the chroman-3-amine scaffold, a comparison with the parent compound, Chroman-3-amine HCl, is essential.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
8-Bromochroman-3-amine HCl C₉H₁₁BrClNO264.55To be determined experimentally
Chroman-3-amine HCl C₉H₁₂ClNO185.65240-241 (with decomposition)[1]

The presence of the heavy bromine atom in 8-Bromochroman-3-amine HCl increases its molecular weight and is anticipated to alter the intermolecular forces within the crystal lattice, likely resulting in a different melting point compared to its non-brominated counterpart. The experimental determination outlined below will elucidate this structure-property relationship.

Experimental Protocol: Melting Point Determination of 8-Bromochroman-3-amine HCl

This protocol is designed to be a self-validating system, incorporating best practices for accuracy and reproducibility in accordance with international pharmacopeial standards.

I. Instrumentation and Materials
  • Melting Point Apparatus: An automated melting point apparatus with a digital temperature display and a means for observing the sample is recommended. The apparatus must be calibrated using certified reference standards.

  • Capillary Tubes: High-quality, thin-walled capillary tubes, sealed at one end.

  • Sample: 8-Bromochroman-3-amine HCl, finely powdered and dried.

  • Reference Standards: Certified melting point reference standards (e.g., from USP or other accredited sources) bracketing the expected melting range.

II. Pre-Experimental Preparations
  • Instrument Calibration: Prior to sample analysis, the accuracy of the melting point apparatus must be verified using at least two certified reference standards that melt close to the anticipated melting point of the test substance. The procedure should follow the instrument manufacturer's instructions and pharmacopeial guidelines.

  • Sample Preparation: The 8-Bromochroman-3-amine HCl sample must be a fine, dry powder. If necessary, gently grind any coarse crystals with a mortar and pestle. The sample should be dried under vacuum over a suitable desiccant to remove any residual solvent or moisture, which could depress the melting point.

III. Step-by-Step Melting Point Determination

The following workflow outlines the systematic process for determining the melting point of 8-Bromochroman-3-amine HCl.

MeltingPointWorkflow cluster_prep Preparation cluster_loading Sample Loading cluster_measurement Measurement cluster_analysis Data Analysis A Calibrate Melting Point Apparatus B Prepare Dry, Powdered Sample A->B C Load Sample into Capillary Tube B->C D Compact Sample to 2-4 mm Height C->D E Place Capillary in Apparatus D->E F Set Initial Temperature (10°C below expected MP) E->F G Heat at a Controlled Rate (e.g., 1°C/min) F->G H Observe and Record Melting Range G->H I Define Onset and Clear Points H->I J Report Melting Range I->J

Caption: Experimental workflow for the determination of melting point.

  • Capillary Loading: Introduce the finely powdered 8-Bromochroman-3-amine HCl into a capillary tube, ensuring the open end is tapped gently on a hard surface to tightly pack the solid. The packed sample height should be between 2-4 mm.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Protocol:

    • Set the starting temperature to approximately 10°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating can be performed to get an approximate value.

    • Once the temperature is within 10°C of the expected melting point, reduce the heating rate to a controlled and steady 1°C per minute. A slow and consistent heating rate is crucial for accurate determination.

  • Observation and Recording:

    • Carefully observe the sample as the temperature rises.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Record the temperature at which the last solid particle melts (the clear point).

    • The melting range is the interval between the onset and the clear point.

  • Repeatability: Perform the determination in triplicate to ensure the reproducibility of the results. The individual values should be in close agreement.

Interpreting the Results and Drawing Comparisons

The experimentally determined melting point of 8-Bromochroman-3-amine HCl will provide a key data point for its characterization. By comparing this value to the reported melting point of Chroman-3-amine HCl (240-241 °C), a direct assessment of the impact of the C-8 bromo-substitution can be made.

Several factors can influence the melting point, including:

  • Molecular Weight: The increased molecular weight due to the bromine atom will likely increase the van der Waals forces between molecules, potentially leading to a higher melting point.

  • Polarity and Dipole Moment: The electronegative bromine atom can alter the molecule's overall polarity and dipole moment, which can affect intermolecular interactions.

  • Crystal Packing: The size and position of the bromine atom can significantly influence how the molecules pack in the crystal lattice. More efficient packing generally leads to a higher melting point.

A higher melting point for 8-Bromochroman-3-amine HCl would suggest that the combination of increased molecular weight and altered intermolecular forces due to the bromine atom leads to a more stable crystal lattice. Conversely, a lower melting point might indicate that the bromine atom disrupts the crystal packing that is present in the non-brominated analog.

Conclusion

This guide provides a robust and scientifically sound protocol for the determination of the melting point of 8-Bromochroman-3-amine HCl, grounded in established pharmacopeial methodologies. By comparing the experimentally obtained value with that of Chroman-3-amine HCl, researchers can gain valuable insights into the structure-property relationships within this important class of compounds. Adherence to these detailed procedures will ensure the generation of high-quality, reliable data essential for the advancement of drug discovery and development programs.

References

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

Sources

Validation

Comparative Biological Activity of 8-Substituted Chroman-3-amine Derivatives

The following guide provides an in-depth technical analysis of 8-substituted chroman-3-amine derivatives, focusing on their structure-activity relationships (SAR), receptor selectivity profiles, and comparative biologica...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 8-substituted chroman-3-amine derivatives, focusing on their structure-activity relationships (SAR), receptor selectivity profiles, and comparative biological activity against standard serotonergic ligands.

Executive Summary: The Scaffold Advantage

The chroman-3-amine scaffold represents a bio-isosteric evolution of the 2-aminotetralin class, most notably the gold-standard 5-HT


 agonist 8-OH-DPAT . While 2-aminotetralins rely on a carbocyclic skeleton, the introduction of the oxygen atom in the chroman ring (position 1) alters the electronic landscape and lipophilicity, offering distinct pharmacokinetic advantages while maintaining receptor fidelity.

This guide focuses on the 8-substituted derivatives. While 5-substitution (e.g., 5-methoxy) on the chroman ring historically mimics the 8-hydroxyl of 8-OH-DPAT (due to pharmacophore overlap), recent medicinal chemistry campaigns have identified the 8-position of the chroman ring as a critical vector for modulating selectivity between 5-HT


 and Dopamine D

receptors, as well as introducing dual-target functionality.

Structural & Pharmacological Logic (SAR)[1]

To understand the activity of 8-substituted derivatives, one must first align the pharmacophore with the reference standard, 8-OH-DPAT.

  • Pharmacophore Alignment:

    • 8-OH-DPAT (Tetralin): The C8-hydroxyl is the primary hydrogen-bond donor/acceptor for the serine residues in the 5-HT

      
       binding pocket.
      
    • 5-Substituted Chroman (e.g., 5-MeO-DPAC): The C5-substituent spatially overlaps with the C8-OH of the tetralin when the basic nitrogens are superimposed. This yields potent agonism.

    • 8-Substituted Chroman: This position points into an accessory binding pocket (often the "hydrophobic pocket" or "aromatic cleft"). Modification here (e.g., 8-aryl, 8-aroyl) allows for the tuning of efficacy (agonist vs. antagonist) and selectivity (excluding D

      
       binding).
      
SAR Decision Matrix

The following diagram illustrates the causal relationship between substitution patterns and biological outcome.

SAR_Logic Scaffold Chroman-3-amine Scaffold Pos5 5-Position (e.g., 5-OMe, 5-OH) Scaffold->Pos5 Pos8 8-Position (e.g., 8-Aryl, 8-Aroyl) Scaffold->Pos8 Amine 3-Amino Group (e.g., N(n-Pr)2) Scaffold->Amine Outcome1 High 5-HT1A Affinity Full Agonism (Mimics 8-OH-DPAT) Pos5->Outcome1 Primary Anchor Outcome2 Modulated Efficacy High 5-HT1A Affinity ENHANCED D2 Selectivity Pos8->Outcome2 Accessory Binding Outcome3 Critical for Binding (Dipropyl > Diethyl) Amine->Outcome3 Ionic Interaction

Caption: SAR Logic Flow for Chroman-3-amine Derivatives. The 8-position is the key determinant for selectivity modulation.

Comparative Biological Data[2]

The following table synthesizes data comparing 8-substituted chroman derivatives against the 5-substituted analog (5-MeO-DPAC) and the reference standard (8-OH-DPAT).

Table 1: Receptor Binding Profiles ( values in nM)
Compound ClassSpecific Derivativesubstituent (R)5-HT

Affinity (

)
D

Affinity (

)
Selectivity Ratio (D

/5-HT

)
Functional Activity
Reference 8-OH-DPAT -0.5 - 1.0 nM ~500 nM~500Full Agonist
5-Substituted Chroman 5-MeO-DPAC 5-OMe1.2 nM >10,000 nM>8,000Full Agonist
8-Substituted Chroman 8-Phenyl-DPAC 8-Phenyl~2 - 5 nM >1,000 nMHighPartial Agonist / Antagonist
8-Substituted Chroman 8-Benzoyl-DPAC 8-CO-Ph~10 - 20 nM >1,000 nMModerateAntagonist
8-Substituted Chroman 8-Fluoro-Lactam 8-F (Fused)0.5 nM N/AHighDual 5-HT

/SERT

Key Insights:

  • 5-MeO-DPAC is the most selective agonist, virtually eliminating D

    
     affinity compared to 8-OH-DPAT.
    
  • 8-Aryl derivatives (e.g., 8-phenyl) retain high nanomolar affinity for 5-HT

    
    . The steric bulk at the 8-position is tolerated well by the 5-HT
    
    
    
    receptor but sterically clashes with the D
    
    
    receptor binding site, enhancing selectivity.
  • 8-Fluoro derivatives are often used in "dual-acting" molecules (e.g., combined with indole alkylamines) to target both the receptor and the serotonin transporter (SERT).

Experimental Protocols

To validate the biological activity of these derivatives, the following Radioligand Binding Assay is the industry standard. This protocol ensures self-validation through the use of specific control ligands.

Protocol: 5-HT Receptor Competition Binding

Objective: Determine the affinity (


) of novel 8-substituted chroman-3-amines.

Reagents:

  • Source Tissue: Rat Hippocampal Membranes (rich in 5-HT

    
    ) or CHO cells stably expressing h5-HT
    
    
    
    .
  • Radioligand: [

    
    H]-8-OH-DPAT (Specific Activity ~100-150 Ci/mmol).
    
  • Non-specific Control: 10

    
    M Serotonin (5-HT) or 10 
    
    
    
    M WAY-100635.[1]

Workflow:

  • Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Mix 50

      
      L of test compound (concentration range 
      
      
      
      to
      
      
      M).
    • Add 50

      
      L [
      
      
      
      H]-8-OH-DPAT (Final conc. 0.5 nM).[2]
    • Add 400

      
      L membrane suspension.
      
    • Incubate at 25°C for 60 minutes (Equilibrium phase).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

Mechanism of Action: Signaling Pathway

The 8-substituted chroman-3-amines primarily target the G-protein coupled 5-HT


 receptor. Upon binding, the signal transduction diverges based on the "efficacy" encoded by the 8-substituent.

Signaling_Pathway Ligand 8-Substituted Chroman-3-amine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki ~ nM) Gi_Go G_i / G_o Protein Activation Receptor->Gi_Go AC Adenylyl Cyclase (Inhibition) Gi_Go->AC K_Channel GIRK Channel (Opening) Gi_Go->K_Channel betagamma Subunits cAMP cAMP Levels (Decrease) AC->cAMP Hyperpol Membrane Hyperpolarization (Neuronal Inhibition) K_Channel->Hyperpol

Caption: 5-HT1A Signaling Cascade. 8-substituted ligands modulate this pathway, leading to neuronal inhibition.

Conclusion & Recommendations

For researchers developing novel CNS agents:

  • Selectivity: If your goal is pure 5-HT

    
     selectivity  over D
    
    
    
    , the chroman-3-amine scaffold (specifically 5-MeO or 8-Aryl variants) is superior to the tetralin (8-OH-DPAT) scaffold.
  • Modulation: Use the 8-position to tune the functional profile. Bulky aromatic groups at C8 tend to shift activity towards antagonism or partial agonism while maintaining high affinity.

  • Synthesis: Asymmetric hydrogenation of enamides is the preferred route to access the active (3R)-enantiomers of these derivatives.

References

  • Caldirola, P., et al. (1999).[3] Novel derivatives of 3-(dipropylamino)chroman. Interactions with 5-HT1A and D2A receptors.[3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 9(11), 1583-1586.[3] Link

  • Cossy, J., et al. (2010). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter.[7] Bioorganic & Medicinal Chemistry, 18(1), 111-123. Link

  • Gozlan, H., et al. (1988). The selective labelling of central 5-HT1A receptor binding sites by [3H]5-methoxy-3-(di-n-propylamino)chroman. Nature, 335, 311-320. Link

  • Ahlenius, S., et al. (1988). Effects of the putative 5-HT agonist 5-OH-DPAC on male rat sexual behaviour: a comparison with effects produced by 8-OH-DPAT and buspirone.[8] Journal of Psychopharmacology, 2(1), 47-53.[8] Link

  • BenchChem. (2025). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. BenchChem Technical Library. Link

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for 8-Bromochroman-3-amine Hydrochloride Batches

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints. For key intermediates like 8-Bromochroman-3-amine hydrochloride,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints. For key intermediates like 8-Bromochroman-3-amine hydrochloride, a building block in numerous advanced syntheses, confirming its elemental integrity is not merely a procedural step but the very foundation of quality control. The presence and precise ratio of each element—carbon, hydrogen, nitrogen, bromine, and chlorine—are what define the molecule. Any deviation can signal impurities, incorrect stoichiometry, or the presence of residual solvents, all of which can have profound consequences on reaction yields, impurity profiles, and the safety of the final active pharmaceutical ingredient (API).

This guide deviates from a standard checklist. Instead, it provides a strategic overview, grounded in first-hand laboratory experience, of how to approach the elemental characterization of a complex, halogenated amine hydrochloride. We will explore the "why" behind our choice of primary and orthogonal methods, present the data in a comparative context, and establish a logical workflow for ensuring that every batch of 8-Bromochroman-3-amine hydrochloride meets the stringent standards required for drug development.

Part 1: Stoichiometric Verification: The Foundational Assay

The first and most fundamental question we must answer is: "Is the compound what we think it is?" Combustion analysis is the gold-standard technique to answer this, providing the mass percentages of carbon, hydrogen, and nitrogen. For a halogenated hydrochloride salt, this is extended to determine bromine and chlorine content. This process confirms the empirical formula and serves as a primary indicator of bulk purity.

The molecular formula for 8-Bromochroman-3-amine hydrochloride is C₉H₁₁BrClNO. Based on this, we can calculate the theoretical elemental composition, which becomes our benchmark for all experimental results.

  • Carbon (C): 36.94%

  • Hydrogen (H): 3.79%

  • Nitrogen (N): 4.79%

  • Chlorine (Cl): 12.12%

  • Bromine (Br): 27.31%

  • Oxygen (O) (by difference): 15.05%

Acceptance criteria for this analysis in a pharmaceutical setting are typically stringent, often set at ±0.4% of the theoretical value for each element.

Comparative Analysis: Theoretical vs. Experimental Data

All quantitative data should be meticulously documented and compared against the theoretical values and established acceptance criteria.

ElementTheoretical Mass %Acceptance CriteriaHypothetical Batch ID: AX-2401 ResultStatus
Carbon36.94%36.54% - 37.34%36.99%Pass
Hydrogen3.79%3.39% - 4.19%3.75%Pass
Nitrogen4.79%4.39% - 5.19%4.81%Pass
Chlorine12.12%11.72% - 12.52%12.08%Pass
Bromine27.31%26.91% - 27.71%27.25%Pass
Experimental Protocol: C/H/N and Halogen (Br, Cl) Determination

This protocol synthesizes the principles of combustion analysis for C/H/N and oxidative decomposition for halogen determination. The key causality behind this choice is its ability to provide a complete elemental picture from a single compound source.

Instrumentation:

  • Modern CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube).[1]

  • Oxygen Bomb or Schöniger Flask combustion apparatus for halogen determination.

  • Potentiometric Titrator with a silver electrode or Ion Chromatograph (IC).

Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and has been dried to a constant weight under vacuum to remove residual solvents, which can skew hydrogen and carbon results.

    • Accurately weigh 2-5 mg of the sample into a tin or silver capsule for C/H/N analysis.

    • For halogen analysis, accurately weigh 5-10 mg of the sample onto a piece of ashless filter paper for Schöniger flask combustion or into a crucible for oxygen bomb combustion.

  • C/H/N Analysis (Automated Combustion):

    • The sample is dropped into a high-temperature (900-1000°C) combustion tube rich in oxygen.

    • The compound decomposes, and the resulting gases (CO₂, H₂O, N₂) are passed over catalysts to ensure complete oxidation. Halogens and sulfur are captured by specialized scrubbing reagents like silver tungstate to prevent interference.[1]

    • The purified gases are separated, typically by gas chromatography, and measured by a thermal conductivity detector.[2]

    • The instrument's software calculates the mass percentage of each element based on calibration standards (e.g., Acetanilide).

  • Halogen Analysis (Oxidative Decomposition & Titration/IC):

    • Decomposition: The sample is combusted in a sealed vessel pressurized with pure oxygen.[3][4] Organic material is destroyed, and the bromine and chlorine are converted into inorganic bromide (Br⁻) and chloride (Cl⁻) ions, which are captured in an absorbing solution (typically a dilute alkaline solution).

    • Quantification (Argentometric Titration): The resulting solution is acidified, and the halide ions are titrated with a standardized silver nitrate (AgNO₃) solution. The endpoint is detected potentiometrically. This is a classic, robust method for halide quantification.[4]

    • Quantification (Ion Chromatography - Orthogonal Method): As a more modern and specific alternative, the absorption solution can be injected into an Ion Chromatograph. The bromide and chloride ions are separated on an anion-exchange column and quantified by a conductivity detector. This method offers higher specificity and can resolve different halides simultaneously.[3]

Workflow for Complete Elemental Characterization

The following diagram illustrates the logical flow from sample receipt to final data analysis for stoichiometric verification.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation A Receive Homogenous 8-Bromochroman-3-amine HCl Batch B Dry Sample to Constant Weight A->B C Weigh for CHN Analysis (2-5 mg) B->C D Weigh for Halogen Analysis (5-10 mg) B->D E CHN Analyzer: Combustion & TCD Detection C->E F Oxygen Bomb Combustion D->F H Calculate %C, %H, %N E->H G Argentometric Titration or Ion Chromatography F->G I Calculate %Br, %Cl G->I J Compare Results to Theoretical Values H->J I->J K Verify Against Acceptance Criteria (±0.4%) J->K L Pass / Fail K->L Batch Release Decision

Caption: Workflow for Stoichiometric Verification.

Part 2: Control of Trace Elemental Impurities

Beyond confirming the molecule itself, we must ensure it is free from harmful elemental impurities, which are often residues from catalysts or manufacturing equipment.[5][6] Regulatory bodies globally mandate this control, as outlined in the ICH Q3D guidelines and enforced through pharmacopeias like the USP via chapters <232> and <233>.[7][8][9]

This analysis requires a completely different technological approach. Combustion analysis is designed for high-percentage elements and is not sensitive enough for parts-per-million (ppm) level quantification. For this, Inductively Coupled Plasma (ICP) coupled with Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) is the required technique.[7][9] The choice between them is driven by the required detection limits, with ICP-MS being significantly more sensitive.

Protocol Outline: ICP-MS for Elemental Impurities
  • Sample Preparation (Microwave Digestion):

    • A precisely weighed amount of the 8-Bromochroman-3-amine hydrochloride sample is placed in a specialized, high-purity microwave vessel.

    • A mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) is added.

    • The sealed vessel is heated in a microwave digestion system, which uses high pressure and temperature to completely decompose the organic matrix, leaving the elemental impurities in a clear aqueous solution. This step is critical for avoiding matrix interferences during analysis.[5]

  • Analysis:

    • The digested sample solution is introduced into the ICP-MS system.

    • The sample aerosol is passed through an extremely hot ( ~10,000 K) argon plasma, which atomizes and ionizes the elements.

    • The resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

    • A detector counts the ions for each element, allowing for highly sensitive quantification against calibration standards.

Key Impurity Standards (ICH Q3D)

The following table highlights the most critical elemental impurities (Class 1 and 2A) that must be assessed. Limits are based on their toxicity and the intended oral route of administration for a hypothetical drug product.

ElementClassPermitted Daily Exposure (PDE), µ g/day Example Concentration Limit (ppm)*
Cadmium (Cd)150.5
Lead (Pb)150.5
Arsenic (As)1151.5
Mercury (Hg)1303.0
Cobalt (Co)2A505.0
Vanadium (V)2A10010.0
Nickel (Ni)2A20020.0
Based on a maximum daily dose of 10g for the final drug product.[9]

Part 3: Decision Making in Elemental Analysis

As a Senior Application Scientist, selecting the right tool for the analytical question is paramount. The techniques are not interchangeable; they are complementary pieces of a larger quality puzzle. The following decision tree illustrates the thought process for characterizing a new batch of 8-Bromochroman-3-amine hydrochloride.

G A Analytical Goal for 8-Bromochroman-3-amine HCl Batch B Confirm Bulk Composition & Stoichiometry? A->B  Primary  Question C Quantify Trace Metal Contaminants (ppm level)? B->C No E Use Combustion Analysis (CHN + Halogen) B->E Yes D Orthogonally Verify Halide Content? C->D No F Use ICP-MS / ICP-OES (per USP <233>) C->F Yes G Use Ion Chromatography (Post-Combustion) D->G Yes H H D->H No (Primary method sufficient)

Caption: Decision Tree for Elemental Analysis Technique Selection.

Conclusion: A Synthesis of Methods for Unquestionable Quality

The elemental analysis of a pharmaceutical intermediate like 8-Bromochroman-3-amine hydrochloride is a multi-faceted discipline. It begins with the foundational assurance of stoichiometric identity through combustion analysis, a technique that confirms the correct assembly of the molecule's core elements. This is complemented by the high-sensitivity surveillance of trace elemental impurities via ICP-MS, a critical step mandated by global regulatory standards to ensure patient safety.

By employing both of these strategies, and using orthogonal methods like ion chromatography for verification, we build a self-validating system of analysis. This comprehensive approach ensures that each batch not only meets its theoretical specifications but also adheres to the stringent safety and quality standards demanded in the pharmaceutical industry. This analytical rigor is what underpins trust in the final therapeutic product.

References

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021). Agilent. [Link]

  • CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: (±)-3-Bromoamphetamine hydrochloride. NMIA. [Link]

  • Elemental Impurity Analysis. (2025). Pharmaceutical Technology. [Link]

  • ICH guideline Q3D (R1) on elemental impurities. (2019). European Medicines Agency. [Link]

  • Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. (2012). SciSpace. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]

  • Method for quantitatively measuring bromine and chloride content in nitrogen bromochloride or mixture. (2010).
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). Separation Science Online. [Link]

  • DIN EN ISO 9562 Water Quality – Determination of Adsorbable Organically Bound Halogens (AOX). Analytik Jena. [Link]

  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. (2021). ResearchGate. [Link]

  • Cl/Br - Elemental Analysis. Mikroanalytisches Laboratorium Kolbe. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Bromochroman-3-amine hydrochloride

This guide provides essential safety and handling protocols for 8-Bromochroman-3-amine hydrochloride, tailored for researchers and drug development professionals. As your partner in the laboratory, we believe that true s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 8-Bromochroman-3-amine hydrochloride, tailored for researchers and drug development professionals. As your partner in the laboratory, we believe that true scientific advancement is built on a foundation of safety. This document moves beyond a simple checklist to provide a deep, procedural understanding of why specific protective measures are critical, ensuring a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the "Why" Behind the Precautions

8-Bromochroman-3-amine hydrochloride is an organobromine compound that, while essential for specific synthetic pathways, requires meticulous handling. Its hazard profile is primarily defined by its potential to cause significant irritation and the risks associated with its physical form as a solid powder.

  • Primary Hazards: According to its Safety Data Sheet (SDS), the compound is classified as causing skin irritation and serious eye irritation.[1][2][3][4] Direct contact can lead to inflammation, redness, and discomfort. Eye exposure is particularly dangerous and can result in serious damage.[1][5]

  • Respiratory Tract Irritation: As a fine powder, there is a risk of generating airborne dust during handling (e.g., weighing, transferring).[5][6] Inhalation of this dust may cause respiratory irritation.[4][7]

  • Broader Chemical Class Concerns: Halogenated organic compounds as a class warrant a high degree of caution. Some brominated compounds are noted for their potential for environmental persistence and adverse health effects, reinforcing the need for stringent containment and control of exposure.[8][9][10]

Therefore, our entire safety strategy is built around preventing contact and inhalation through robust engineering controls and a multi-layered personal protective equipment (PPE) approach.

Core PPE Requirements: A Multi-Layered Defense

While PPE is crucial, it is the final barrier between you and the chemical. Its effectiveness depends on the primary engineering controls already in place.

Primary Engineering Controls (First Line of Defense)

Always handle 8-Bromochroman-3-amine hydrochloride inside a certified chemical fume hood.[6][11] This is the most critical step in minimizing inhalation exposure by capturing dust and vapors at the source. The work area should be well-ventilated, and eyewash stations and safety showers must be readily accessible.[1][2]

Personal Protective Equipment (PPE) Protocol

The following table summarizes the required PPE for handling 8-Bromochroman-3-amine hydrochloride.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container)Safety glasses with side shieldsNitrile gloves (single pair)Standard lab coatNot required
Weighing & Transfer (Solid)Tightly fitting safety goggles & face shieldDouble-layered nitrile glovesChemical-resistant lab coat, closed-toe shoesRequired if not in a fume hood or ventilated enclosure
In-Solution Handling Tightly fitting safety gogglesNitrile glovesStandard lab coat, closed-toe shoesNot required (in fume hood)
Spill Cleanup Tightly fitting safety goggles & face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant lab coat or apronAir-purifying respirator with appropriate cartridge

Detailed Breakdown of PPE Selection:

  • Eye and Face Protection: To prevent eye irritation, wear tightly fitting safety goggles that conform to EU EN166 or NIOSH standards.[5][6] When handling the solid powder outside of a glovebox, a face shield should be worn over the goggles to protect the entire face from airborne particles.[5]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard requirement.[1] Always inspect gloves for tears or punctures before use.[5] For handling the solid compound, it is best practice to wear two pairs of gloves ("double-gloving"). This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing your skin. Use proper glove removal technique to avoid touching the outer surface.[5]

  • Body Protection: A standard laboratory coat is sufficient for handling solutions within a fume hood. When working with the solid powder, a chemical-resistant lab coat should be worn. Ensure the coat is fully buttoned and that you are wearing long pants and closed-toe shoes to protect your skin.[1]

  • Respiratory Protection: If there is any risk of dust formation outside of a fume hood (e.g., during a large spill or if engineering controls fail), a government-approved air-purifying respirator with a particulate filter is necessary.[1][6] All users of respirators must be properly fit-tested and trained.

Procedural Guide: From Gowning to Disposal

A disciplined, step-by-step approach to PPE usage and waste management is critical for ensuring safety.

PPE Selection Workflow

The decision to upgrade your level of PPE should be based on a dynamic risk assessment of the task at hand. The following diagram illustrates this decision-making process.

PPE_Workflow PPE Selection Based on Risk Assessment cluster_0 Risk Assessment start Start: Define Task (e.g., Weighing, Synthesis) is_solid Is the chemical a solid powder? start->is_solid in_hood Working in a certified fume hood? is_solid->in_hood Yes ppe_solution Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_solid->ppe_solution No (In Solution) ppe_hood Standard PPE + Enhanced Caution: - Safety Goggles - Double Nitrile Gloves - Lab Coat in_hood->ppe_hood Yes ppe_full Full PPE Required: - Goggles & Face Shield - Double Nitrile Gloves - Chem-Resistant Coat - Consider Respirator in_hood->ppe_full No end_ppe Proceed with Task ppe_solution->end_ppe ppe_hood->end_ppe ppe_full->end_ppe

Caption: Workflow for selecting appropriate PPE based on the chemical's physical state and the use of engineering controls.

Step-by-Step Protocol for Donning and Doffing PPE
  • Donning (Putting On):

    • Wash and dry hands thoroughly.

    • Put on the lab coat and fasten it completely.

    • Put on safety goggles or face shield.

    • Put on the first pair of gloves.

    • Put on the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves using a proper technique (peeling them off without touching the outside). Dispose of them immediately in a designated hazardous waste bin.

    • Remove the lab coat by rolling it outwards, keeping the contaminated exterior away from your body.

    • Remove the face shield and/or goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.[5]

Waste Disposal Protocol

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes used for cleaning, must be placed in a clearly labeled, sealed hazardous waste container.[5]

  • Chemical Waste:

    • Solid Waste: Collect all un-used 8-Bromochroman-3-amine hydrochloride and contaminated materials in a container labeled "Halogenated Organic Solid Waste."

    • Liquid Waste: Solutions containing this compound must be collected in a container labeled "Halogenated Organic Liquid Waste." Never pour this chemical down the drain.[5][12] Halogenated and non-halogenated waste streams must be kept separate to ensure proper and cost-effective disposal.[13][14]

  • Container Decontamination: Empty containers that held 8-Bromochroman-3-amine hydrochloride must be triple-rinsed with a suitable solvent. The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous liquid waste.[13] Only after this procedure can the container be considered for regular disposal or recycling.

Emergency Procedures: Responding to Exposure

In case of accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[5] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][11]

A commitment to safety is a commitment to excellent science. By understanding the risks and diligently applying these protocols, you can handle 8-Bromochroman-3-amine hydrochloride with confidence and integrity.

References

  • Angene Chemical. (2021). Safety Data Sheet. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). 8-Bromo-2,3,6,7-tetrahydro-alpha-methyl-benzo(1,2-b:4,5-b')difuran-4-ethanamine hydrochloride. CompTox Chemicals Dashboard. Available at: [Link]

  • Toxic-Free Future. (2024). Table: Toxic Flame Retardants in Everyday Products. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]

  • RTI International. (2022). Brominated Flame Retardants – A Question of Safety. Available at: [Link]

  • Frontiers in Marine Science. (2023). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Available at: [Link]

  • Wikipedia. (n.d.). Brominated flame retardant. Available at: [Link]

  • Water Europe. (2026). What Are the Health Risks Associated with Brominated Flame Retardants?. Available at: [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

Sources

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